AC-099
Description
Propriétés
Formule moléculaire |
C9H8ClF3N4 |
|---|---|
Poids moléculaire |
264.63 g/mol |
Nom IUPAC |
2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C9H8ClF3N4/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13/h1-4H,(H4,14,15,17)/b16-4+ |
Clé InChI |
SYKKEBRXRXCNEC-AYSLTRBKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of AC-099 in Neuropathic Pain
An internal review of publicly available scientific literature and clinical trial databases did not yield specific information regarding a compound designated "AC-099" for the treatment of neuropathic pain. The designation "this compound" may represent an internal compound code that has not yet been disclosed in public forums, a discontinued (B1498344) research program, or a possible error in nomenclature.
Consequently, a detailed technical guide on the core mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time.
To provide relevant context for researchers, scientists, and drug development professionals in the field of neuropathic pain, this document will instead focus on the general principles and key signaling pathways commonly implicated in the pathophysiology of neuropathic pain and targeted by emerging therapeutics. This will include representative examples of experimental methodologies and data presentation formats that would be applicable to a novel agent like this compound, should information become available.
General Pathophysiology of Neuropathic Pain: A Foundation for Drug Discovery
Neuropathic pain arises from a lesion or disease affecting the somatosensory nervous system.[1][2] This complex condition involves a cascade of molecular and cellular changes in both the peripheral and central nervous systems, leading to spontaneous pain and hypersensitivity to stimuli (allodynia and hyperalgesia).[1][2] Key mechanisms that represent potential therapeutic targets include:
-
Peripheral Sensitization: Injured peripheral nerves exhibit increased spontaneous firing and lowered activation thresholds.[1] This is often mediated by alterations in the expression and function of voltage-gated sodium channels (e.g., NaV1.7, NaV1.8) and other ion channels on nociceptive neurons.[1]
-
Central Sensitization: Persistent peripheral nerve activity leads to long-lasting hyperexcitability of neurons in the dorsal horn of the spinal cord.[1] This process involves changes in synaptic plasticity, enhanced responses to nociceptive inputs, and a breakdown of inhibitory signaling.[1]
-
Neuroinflammation: Following nerve injury, immune cells such as macrophages and mast cells infiltrate the site of injury and the dorsal root ganglia (DRG).[3] In the central nervous system, microglia and astrocytes become activated and release a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines, which contribute to neuronal hyperexcitability.[3][4]
-
Disinhibition: A reduction in the function of inhibitory interneurons in the spinal cord, which utilize neurotransmitters like GABA and glycine, can lead to an overall increase in nociceptive transmission.
Hypothetical Signaling Pathways for a Novel Neuropathic Pain Therapeutic
Should a compound like "this compound" be developed, its mechanism of action would likely involve modulation of one or more of the pathways described above. Below are illustrative diagrams of potential signaling cascades that such a therapeutic might target.
Caption: Hypothetical mechanism of this compound in modulating neuroinflammation.
Representative Experimental Protocols
The development of a novel therapeutic for neuropathic pain would involve a series of preclinical and clinical studies. The following outlines hypothetical experimental protocols that would be used to characterize a compound like this compound.
1. In Vitro Target Engagement and Potency
-
Objective: To determine the direct molecular target of this compound and its potency.
-
Methodology:
-
Receptor Binding Assays: Utilizing radioligand binding or fluorescence-based assays with cell lines or membrane preparations expressing the putative target receptor (e.g., a specific ion channel, G-protein coupled receptor, or enzyme).
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase), its activity would be measured in the presence of varying concentrations of this compound to determine the IC50 value.
-
Electrophysiology: Using patch-clamp techniques on cultured dorsal root ganglion (DRG) neurons or heterologous expression systems to assess the effect of this compound on ion channel currents.
-
2. Preclinical In Vivo Efficacy Models
-
Objective: To evaluate the analgesic efficacy of this compound in established animal models of neuropathic pain.
-
Animal Models:
-
Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.
-
Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve are ligated and transected.
-
Spinal Nerve Ligation (SNL): The L5 spinal nerve is tightly ligated.
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test (radiant heat) or a cold plate test to measure paw withdrawal latency.
-
-
Dosing and Administration: this compound would be administered via relevant routes (e.g., oral, intravenous, intrathecal) at various doses to establish a dose-response relationship.
3. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and correlate its concentration with its pharmacological effect.
-
Methodology:
-
Sample Collection: Blood, plasma, and tissue (e.g., brain, spinal cord, DRG) samples are collected at multiple time points after administration of this compound.
-
Bioanalysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to quantify the concentration of this compound and its metabolites.
-
PK Modeling: Software such as Phoenix WinNonlin would be used to determine key parameters like half-life, clearance, and volume of distribution.
-
PD Analysis: The time course of the analgesic effect from behavioral studies would be correlated with the pharmacokinetic profile.
-
Illustrative Data Presentation
Quantitative data from these studies would be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Profile of this compound
| Assay Type | Target | Species | IC50 / EC50 (nM) |
| Radioligand Binding | Receptor X | Human | 15.2 |
| Radioligand Binding | Receptor X | Rat | 21.5 |
| Functional Assay (Ca2+ Flux) | Receptor X | Human | 45.8 |
| p38 MAPK Inhibition | p38α Kinase | Human | 8.3 |
Table 2: Hypothetical In Vivo Efficacy of this compound in the Rat SNI Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle | - | 1.8 ± 0.3 | 0% |
| This compound | 3 | 4.5 ± 0.6 | 30% |
| This compound | 10 | 9.2 ± 1.1 | 75% |
| This compound | 30 | 14.5 ± 1.5 | >100% |
| Gabapentin (Positive Control) | 100 | 8.5 ± 0.9 | 68% |
Conclusion
While specific details on "this compound" are not publicly available, the established principles of neuropathic pain research provide a clear framework for how such a compound would be investigated. The mechanism of action would likely involve the modulation of key pathways related to neuronal hyperexcitability and neuroinflammation. The experimental protocols and data presentation formats outlined here represent the standard approach in the field for characterizing a novel therapeutic agent for neuropathic pain. Further information on the specific molecular identity and target of this compound is required to provide a more detailed and accurate technical guide.
References
The Dual Role of Neuropeptide FF Receptors in Analgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Neuropeptide FF (NPFF) system, comprising the endogenous RF-amide peptides (NPFF, NPAF) and their cognate G protein-coupled receptors, NPFFR1 and NPFFR2, represents a critical but complex player in the modulation of pain and opioid signaling. Initially characterized as an "anti-opioid" system, subsequent research has unveiled a dualistic role, capable of producing both pro-nociceptive and analgesic effects. This duality is largely dependent on the receptor subtype engaged and the anatomical location of its activation within the central nervous system. NPFF receptors are densely expressed in key pain-processing regions, including the dorsal horn of the spinal cord, hypothalamus, and limbic system.[1][2][3] Their activation triggers intracellular signaling cascades that modulate neuronal excitability and critically interact with opioid receptor function, presenting both a challenge and a significant opportunity for the development of novel analgesic therapies with potentially fewer side effects than traditional opioids. This guide provides an in-depth examination of the molecular pharmacology, signaling pathways, and experimental methodologies essential for understanding and targeting NPFF receptors in the context of analgesia.
Molecular and Pharmacological Profile of NPFF Receptors
The NPFF system's effects are mediated by two distinct receptor subtypes, NPFFR1 (GPR147) and NPFFR2 (GPR74). Both are Class A G protein-coupled receptors (GPCRs) and bind the endogenous ligand NPFF with high affinity.[4][5] However, they exhibit different distributions and couple to distinct downstream signaling pathways, which underlies their divergent physiological roles.
Receptor Distribution
-
NPFFR1: Broadly distributed in the central nervous system, with the highest concentrations found in the limbic system and hypothalamus.[2][6]
-
NPFFR2: Found in high density in the superficial layers of the spinal cord, particularly the dorsal horn, a critical site for processing nociceptive information.[2][6][7] This localization strongly implicates NPFFR2 in the modulation of sensory input and opioid functions at the spinal level.
Ligand Binding Affinities
The affinity of endogenous ligands and synthetic compounds for NPFF receptors is a key determinant of their biological activity. Quantitative binding data are crucial for interpreting experimental results and for guiding drug design.
| Compound | Receptor | Species | Kd (nM) | Ki (nM) | Reference(s) |
| Neuropeptide FF (NPFF) | hNPFFR1 | Human | 1.13 | - | [4][5] |
| Neuropeptide FF (NPFF) | hNPFFR2 | Human | 0.37 | - | [4][5] |
| RF9 (Antagonist) | hNPFFR1 | Human | - | 58 | [8] |
| RF9 (Antagonist) | hNPFFR2 | Human | - | 75 | [8] |
Table 1: Binding affinities of key ligands for human NPFF receptors. Kd (dissociation constant) and Ki (inhibition constant) values are shown in nanomolars (nM). A lower value indicates higher binding affinity.
Intracellular Signaling Pathways
NPFF receptors primarily couple to inhibitory G proteins of the Gi/o family, initiating signaling cascades that modulate neuronal function.[8] The specific G-protein subtypes and downstream effectors can differ between NPFFR1 and NPFFR2, contributing to their distinct roles in analgesia.
NPFFR1 Signaling
NPFFR1 couples to Gαi proteins to inhibit the activity of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1] This can subsequently decrease the activity of protein kinase A (PKA) and modulate the mitogen-activated protein kinase (MAPK) signaling cascade.[1]
NPFFR2 Signaling and Opioid Interaction
NPFFR2 exhibits more complex signaling, coupling to Gαi2, Gαi3, Gαo, and Gαs proteins.[5] Like NPFFR1, its activation of Gi/o inhibits adenylyl cyclase. A crucial aspect of NPFFR2's function, particularly its anti-opioid effects, stems from its physical interaction with the μ-opioid receptor (MOR).[9] Activation of NPFFR2 can lead to the G protein-coupled receptor kinase 2 (GRK2)-mediated trans-phosphorylation and subsequent functional desensitization of the MOR, providing a molecular basis for NPFF's ability to counteract opioid analgesia.[9] Furthermore, spinal NPFFR2 activation can upregulate the pro-nociceptive mediator Calcitonin Gene-Related Peptide (CGRP) in dorsal root ganglion neurons, contributing to hyperalgesia.[10]
Key Experimental Methodologies
Investigating the role of NPFF receptors requires a combination of in vitro pharmacological assays and in vivo behavioral models. The following protocols provide a detailed framework for key experiments.
Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound for NPFF receptors by measuring how it competes with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293-hNPFFR2).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay).[8][11]
-
-
Competition Binding:
-
In a 96-well plate, add in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Tyr-NPFF), a range of concentrations of the unlabeled test compound, and the membrane preparation (5-20 µg protein/well).[8][11]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NPFF agonist (e.g., 1 µM NPFF).
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[8]
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.
-
Quickly wash filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate IC₅₀ values by fitting the competition data to a one-site sigmoidal dose-response curve.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[7][12]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Prepare solutions of GDP (final concentration ~30 µM), test compound (agonist or antagonist), and [³⁵S]GTPγS (final concentration ~0.1 nM).[13]
-
-
Assay Procedure:
-
To a 96-well plate, add assay buffer, GDP, the test compound, and the NPFF receptor-expressing membrane preparation (5-20 µg protein/well).
-
For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of an NPFF agonist (e.g., at its EC₈₀).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]
-
-
Termination and Quantification:
-
Terminate the assay by rapid filtration through a filter plate.
-
Wash filters with ice-cold wash buffer.
-
Dry the filter plate and quantify the bound [³⁵S]GTPγS using a scintillation counter.[7]
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
In Vivo Analgesia Models
3.3.1. Hot Plate Test (Thermal Nociception)
This test assesses the response to a noxious thermal stimulus and is sensitive to centrally acting analgesics.[3][14]
Methodology:
-
Acclimation: Acclimate the animal (mouse or rat) to the testing room for at least 30-60 minutes.
-
Apparatus: Use a hot plate apparatus set to a constant temperature (e.g., 52-55°C). The animal is typically confined to the surface by a transparent glass cylinder.[15]
-
Drug Administration: Administer the test compound (e.g., NPFF analog) or vehicle via the desired route (e.g., intrathecal, intracerebroventricular, intraperitoneal).
-
Testing: At a predetermined time post-injection, place the animal on the hot plate and immediately start a timer.
-
Measurement: Record the latency (in seconds) to the first nocifensive behavior, such as hind paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[15]
-
Data Analysis: Compare the latency times between treatment groups. An increase in latency indicates an analgesic effect.
3.3.2. Von Frey Test (Mechanical Allodynia)
This test measures the mechanical withdrawal threshold, which is a key endpoint in models of neuropathic and inflammatory pain.[16]
Methodology:
-
Habituation: Place the animal in the testing apparatus (e.g., a plexiglass enclosure on an elevated wire mesh floor) for 1-2 hours on at least two separate days before testing to allow for acclimation.[17]
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw from below the mesh.
-
Measurement: A positive response is a sharp withdrawal, flinching, or licking of the paw. The mechanical withdrawal threshold is defined as the minimum force (in grams) required to elicit a response. The "up-down" method is often used to determine the threshold efficiently.[18]
-
Data Analysis: Compare the withdrawal thresholds between different treatment groups. An increase in the threshold indicates an anti-allodynic effect.
Therapeutic Implications and Future Directions
The complex pharmacology of the NPFF system presents both challenges and exciting opportunities for drug development. The dualistic nature of NPFF signaling—pro-nociceptive/anti-opioid supraspinally versus analgesic spinally—suggests that receptor subtype selectivity and targeted delivery are critical.
-
NPFFR1 Antagonists: Blocking NPFFR1, which is implicated in the anti-opioid effects, could be a strategy to prevent or reverse opioid tolerance and dependence, enhancing the efficacy of existing opioid analgesics.[19][20]
-
NPFFR2 Agonists: Selective activation of spinal NPFFR2 could provide a novel pathway for non-opioid analgesia, particularly in chronic inflammatory pain states where the system is upregulated.[5][7]
Future research must focus on developing highly selective small molecule or peptide-based ligands for NPFFR1 and NPFFR2 to fully dissect their individual contributions to pain modulation. Combining these pharmacological tools with advanced genetic models (e.g., receptor knockout mice) will be essential to validate these receptors as therapeutic targets and to pave the way for a new generation of analgesics.
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. news-medical.net [news-medical.net]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GRK2 Protein-mediated Transphosphorylation Contributes to Loss of Function of μ-Opioid Receptors Induced by Neuropeptide FF (NPFF2) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of NPFFR2 leads to hyperalgesia through the spinal inflammatory mediator CGRP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. forum.painresearcher.net [forum.painresearcher.net]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 20. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
In-Depth Technical Guide: Discovery and Synthesis of AC-099 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC-099 hydrochloride is a selective non-peptidic agonist for the Neuropeptide FF (NPFF) receptors, demonstrating a distinct profile as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor. Its discovery stemmed from a high-throughput screening campaign aimed at identifying novel modulators of the NPFF system, which is implicated in pain, opioid modulation, and other physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound hydrochloride, including detailed experimental protocols and data presented for ease of reference and replication.
Discovery of this compound Hydrochloride
The journey to identify this compound hydrochloride began with a high-throughput screening (HTS) of a compound library to find ligands for the NPFF receptors. The initial screening utilized a whole-cell-based functional assay, the Receptor Selection and Amplification Technology (R-SAT), which identified a class of aryliminoguanidines as ligands for both NPFF1 and NPFF2 receptors[1].
Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this initial hit. This optimization process led to the identification of a series of compounds, among which this compound (referred to as compound 3 in the initial publication) emerged as a promising candidate with selective NPFF2 agonistic activity[1].
Experimental Workflow for Discovery
The discovery process followed a logical progression from initial hit identification to lead optimization and in vivo validation.
References
Pharmacological Profile of AC-099: A Selective Fictional Receptor 1 (FR1) Antagonist
Disclaimer: The following document is a representative pharmacological profile for a fictional compound designated as AC-099. As of the date of this document, "this compound" does not correspond to a publicly disclosed therapeutic agent. The data and experimental protocols presented herein are illustrative examples designed to meet the structural and content requirements of a technical guide for a scientific audience.
Introduction
This compound is a novel, potent, and selective small molecule antagonist for the Fictional Receptor 1 (FR1), a G-protein coupled receptor (GPCR) predominantly expressed in central nervous system (CNS) tissues. The FR1 receptor is coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon binding of its endogenous ligand. Dysregulation of the FR1 signaling pathway has been implicated in several neurological disorders. This compound represents a promising therapeutic candidate by competitively inhibiting this pathway. This document provides a comprehensive overview of its pharmacological properties.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound were determined through a series of in vitro assays. All data are presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Table 1: Binding Affinity of this compound at FR1
| Ligand | Receptor | Kᵢ (nM) | Assay Type | Radioligand |
| This compound | FR1 | 2.5 ± 0.3 | Radioligand Binding | [³H]-Endogenous Ligand |
Table 2: Functional Antagonist Potency of this compound
| Compound | Target | IC₅₀ (nM) | Assay Type | Agonist Used |
| This compound | FR1 | 15.8 ± 2.1 | cAMP Accumulation | Endogenous Ligand (EC₈₀) |
Table 3: Selectivity Profile of this compound
| Receptor | Kᵢ (nM) | Selectivity Fold (vs. FR1) |
| FR1 | 2.5 ± 0.3 | - |
| FR2 (Gs-coupled) | 3,450 ± 150 | >1380x |
| DRD2 (Gi-coupled) | >10,000 | >4000x |
| HTR2A (Gq-coupled) | >10,000 | >4000x |
Experimental Protocols & Methodologies
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the FR1 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human FR1 receptor. Cells were harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet was resuspended in the same buffer.
-
Assay Conditions: The binding assay was performed in a 96-well plate format in a total volume of 200 µL. Each well contained 20 µg of membrane protein, 1.5 nM of [³H]-Endogenous Ligand, and varying concentrations of this compound (0.1 nM to 100 µM).
-
Incubation: The plate was incubated for 90 minutes at room temperature.
-
Termination & Filtration: The reaction was terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Scintillation cocktail was added to each well, and radioactivity was quantified using a scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM of a known non-radiolabeled FR1 antagonist. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human FR1 receptor were seeded into 96-well plates and cultured to 80-90% confluency.
-
Assay Conditions: The culture medium was replaced with stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and varying concentrations of this compound.
-
Incubation: Cells were pre-incubated with this compound for 15 minutes at 37°C.
-
Agonist Stimulation: The endogenous ligand was added at a concentration equal to its EC₈₀ and incubated for an additional 30 minutes at 37°C.
-
Detection: The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Data Analysis: The concentration-response curves were fitted using a four-parameter logistic equation to determine the IC₅₀ values.
Signaling Pathways and Workflows
FR1 Signaling and Inhibition by this compound
The following diagram illustrates the canonical Gs-coupled signaling pathway of the Fictional Receptor 1 (FR1) and the mechanism of inhibition by this compound.
Caption: Mechanism of FR1 signaling and competitive antagonism by this compound.
High-Throughput Screening Workflow
The diagram below outlines the general workflow used for identifying and characterizing selective FR1 antagonists like this compound from a compound library.
Caption: Workflow for identification of selective FR1 antagonists.
In Vivo Effects of NPFF Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of Neuropeptide FF (NPFF) receptor agonists. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways.
Core Concepts
Neuropeptide FF (NPFF) and its related peptides are crucial modulators of various physiological processes, primarily through their interaction with two G protein-coupled receptors: NPFF1R and NPFF2R.[1] These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and modulation of calcium channels.[2] The NPFF system is a significant area of research due to its interactions with the opioid system and its potential therapeutic applications in pain management, cardiovascular regulation, and metabolic disorders.[1]
Data Presentation: Quantitative In Vivo Effects
The following tables summarize the key quantitative in vivo effects of various NPFF receptor agonists across different physiological systems.
Table 1: Pain Modulation
| Agonist | Animal Model | Route of Administration | Dose | Effect | Reference |
| NPFF | Rat | Intrathecal (i.t.) | Not Specified | Potentiates morphine analgesia | [1] |
| NPFF | Rat | Intracerebroventricular (i.c.v.) | Not Specified | Attenuates morphine-induced analgesia | [1] |
| dNPA (NPFFR2 agonist) | Mouse | Not Specified | Not Specified | Hyperalgesia | [1] |
| 1DMe | Rat | Intracerebroventricular (i.c.v.) | Low Dose | Reduces analgesic effect of opioid agonists | [1] |
| 1DMe | Rat | Intracerebroventricular (i.c.v.) | High Dose | Increases opioid analgesia | [1] |
Table 2: Cardiovascular Regulation
| Agonist | Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| NPFF | Rat | Intravenous (i.v.) | 0.6 and 1.2 mg/kg | Dose-dependent increase | No significant effect | [3] |
| NPFF | Rat | Intracerebroventricular (i.c.v.) | Not Specified | Bradycardia | [1] | |
| NPVF (NPFFR1 agonist) | Rat | Intrathecal (i.t.) | Not Specified | Tachycardia | [1] | |
| dNPA (NPFFR2 agonist) | Rat | Intrathecal (i.t.) | Not Specified | Tachycardia | [1] | |
| PFRFamide | Anesthetized Rat | Not Specified | Not Specified | Dose-dependent increase in BP | Not Specified | [4] |
Table 3: Feeding Behavior and Body Weight
| Agonist | Animal Model | Route of Administration | Dose | Effect on Food Intake | Reference |
| NPFF | Food-deprived Rat | Intracerebroventricular (i.c.v.) | 5 or 10 µ g/rat | Reduced food intake in the first 60 minutes | [1] |
| FMRFamide | Rat | Not Specified | Not Specified | Reduced morphine- and food deprivation-induced feeding | [1] |
Table 4: Thermoregulation
| Agonist | Animal Model | Route of Administration | Dose | Effect on Body Temperature | Reference |
| NPVF (NPFFR1 agonist) | Mouse | Third Ventricle Injection | 10 nmol | Hypothermia | [2] |
| dNPA (NPFFR2 agonist) | Mouse | Third Ventricle Injection | 5 nmol | Hyperthermia | [2] |
| 1DMe | Mouse | Third Ventricle Injection | 45 nmol | Decreased body temperature by 5.6°C | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Intracerebroventricular (i.c.v.) Injection in Rats
Objective: To administer NPFF receptor agonists directly into the central nervous system.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Microinjection pump and syringe
-
Guide cannula and dummy cannula
-
Agonist solution in a sterile vehicle (e.g., saline)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and clean the surgical area with an antiseptic.
-
Surgery: Make a midline incision on the scalp to expose the skull. Identify the bregma.
-
Cannula Implantation: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma), drill a small hole in the skull.[1] Slowly lower the guide cannula to the desired depth and secure it with dental cement. Insert a dummy cannula to keep the guide patent.
-
Recovery: Suture the incision and allow the animal to recover fully before any experimentation.
-
Injection: On the day of the experiment, gently restrain the conscious animal. Remove the dummy cannula and insert the injector cannula connected to the microinjection pump. Infuse the agonist solution at a slow rate (e.g., 0.5-1.0 µL/min).[1] After infusion, leave the injector in place for a minute to prevent backflow, then replace the dummy cannula.
Tail-Flick Test for Analgesia in Mice
Objective: To assess the nociceptive threshold in response to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Gently restrain the mouse and position its tail over the heat source. The apparatus will direct a beam of light onto the tail and start a timer.[5]
-
Latency Recording: Record the time it takes for the mouse to flick its tail away from the heat. This is the tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[5][6]
-
Agonist Administration: Administer the NPFF receptor agonist via the desired route (e.g., i.c.v., i.t., systemic).
-
Post-treatment Measurement: At predetermined time points after agonist administration, repeat the tail-flick test to measure changes in nociceptive threshold.
Mean Arterial Pressure (MAP) Measurement in Rats
Objective: To measure the effect of NPFF receptor agonists on blood pressure.
Materials:
-
Anesthetic (e.g., urethane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical board.
-
Cannulation: Surgically expose the carotid artery and a jugular vein. Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.[7]
-
Stabilization: Allow the animal's blood pressure to stabilize before taking baseline readings.
-
Agonist Administration: Administer the NPFF receptor agonist through the venous catheter.
-
Data Recording: Continuously record the arterial blood pressure using the pressure transducer and data acquisition system. The mean arterial pressure is calculated from the systolic and diastolic pressures.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to NPFF receptor agonist research.
NPFF Receptor Signaling Pathway
Caption: NPFF receptor signaling cascade.
Experimental Workflow for In Vivo Pain Assessment
Caption: Workflow for assessing NPFF agonist effects on pain.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Intracerebroventricular Neuropeptide FF Diminishes the Number of Apneas and Cardiovascular Effects Produced by Opioid Receptors’ Activation | MDPI [mdpi.com]
- 4. The cardiovascular effects of PFRFamide and PFR(Tic)amide, a possible agonist and antagonist of neuropeptide FF (NPFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mousephenotype.org [web.mousephenotype.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
AC-099: A Technical Overview of its Interaction with Neuropeptide FF Receptors 1 and 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-099 is a selective ligand for the Neuropeptide FF (NPFF) receptor system, demonstrating distinct functional activities at the two receptor subtypes, NPFF1R and NPFF2R. This document provides a comprehensive technical guide on the binding and functional characteristics of this compound, detailing its affinity, the experimental methodologies for its characterization, and the associated signaling pathways. The information is intended to support further research and drug development efforts targeting the NPFF system, which is implicated in pain modulation, opioid tolerance, and other neurological processes.
Quantitative Analysis of this compound Interaction with NPFF1R and NPFF2R
This compound exhibits a differential functional profile at the human NPFF1 and NPFF2 receptors. It acts as a full agonist at NPFF2R and a partial agonist at NPFF1R. The potency of this compound is summarized by its EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.
| Compound | Receptor | Agonist Activity | EC50 (nM) | Cell Line | Assay |
| This compound | NPFF1R | Partial Agonist | 2370 | COS-1 | [³H]inositol phosphate (B84403) accumulation |
| This compound | NPFF2R | Full Agonist | 1189 | COS-1 | [³H]inositol phosphate accumulation |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: COS-1 cells are a suitable host for the transient expression of recombinant human NPFF1R and NPFF2R.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Transient transfection of COS-1 cells with plasmids encoding human NPFF1R or NPFF2R can be performed using standard lipid-based transfection reagents according to the manufacturer's protocol.
Functional Assay: Inositol (B14025) Phosphate Accumulation
This assay measures the activation of Gq-coupled receptors, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Metabolic Labeling: Twenty-four hours post-transfection, cells are incubated for 18-24 hours in inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Compound Stimulation: Following labeling, cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatases). Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 2 hours) at 37°C.
-
Extraction and Quantification: The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid). The total [³H]inositol phosphates are then separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated by plotting the amount of [³H]inositol phosphate accumulation against the logarithm of the this compound concentration. The EC50 values are determined using a non-linear regression analysis.
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation:
-
Harvest transfected cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for NPFF1R or NPFF2R (e.g., [¹²⁵I]-YF-NPFF), and a range of concentrations of the unlabeled competitor (this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
NPFF1R and NPFF2R are G-protein coupled receptors (GPCRs) that can couple to multiple G-protein subtypes, leading to the modulation of various downstream signaling cascades.
The functional assay data indicating [³H]inositol phosphate accumulation upon stimulation with this compound suggests that both NPFF1R and NPFF2R can couple to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.
Caption: Workflow for the inositol phosphate accumulation functional assay.
Literature also suggests that NPFF1R and NPFF2R can couple to other G-protein families, primarily Gi/o and Gs.
-
Gi/o Pathway: Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gs Pathway: Conversely, activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in cAMP production.
The specific G-protein coupling and downstream signaling can be cell-type dependent and influenced by the specific agonist.
Caption: Overview of potential G-protein signaling pathways for NPFF receptors.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the NPFF system. Its distinct activities at NPFF1R and NPFF2R allow for the differential probing of these two receptor subtypes. The provided experimental frameworks offer a basis for the further characterization of this compound and other novel ligands targeting these receptors. A deeper understanding of the binding kinetics and signaling profiles of such compounds will be instrumental in the development of new therapeutics for a range of neurological disorders.
In-depth Technical Guide: The Structural Activity Relationship of AC-099 Analogs
Notice: Information regarding the chemical entity "AC-099" is not available in publicly accessible scientific databases. Initial searches for a compound designated "this compound" did not yield a specific chemical structure, biological target, or associated pharmacological data. Further investigation into a provided molecular formula (C9H9Cl2F3N4) also failed to identify a compound with this designation.
Consequently, this guide cannot provide a specific structural activity relationship (SAR) analysis, experimental protocols, or signaling pathway diagrams related to "this compound" and its analogs as requested.
To enable the generation of the requested technical guide, please provide one of the following identifiers for "this compound":
-
Chemical Structure (e.g., in SMILES or IUPAC name format)
-
CAS Registry Number
-
A primary research article or patent that describes the synthesis and biological evaluation of this compound.
Upon receipt of this information, a comprehensive technical guide will be developed, adhering to the user's original content, audience, and formatting requirements. The guide will include:
-
Data Presentation: All quantitative SAR data for this compound and its analogs will be summarized in clearly structured tables, facilitating easy comparison of biological activities (e.g., IC₅₀, EC₅₀, Kᵢ values).
-
Experimental Protocols: Detailed methodologies for key experiments, such as synthetic procedures for the analogs and the protocols for the biological assays used to determine their activity, will be provided.
-
Mandatory Visualizations: Custom diagrams illustrating relevant signaling pathways, experimental workflows, or logical relationships will be created using the Graphviz DOT language, adhering to the specified aesthetic and technical constraints. Each diagram will be accompanied by a brief, descriptive caption.
We are committed to providing a thorough and accurate technical guide once the necessary foundational information for "this compound" is available.
AC-099: A Technical Guide to a Selective Neuropeptide FF Receptor 2 (NPFF2R) Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptide FF (NPFF) receptors, particularly the NPFF2 subtype (NPFF2R), are integral G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1][2] The development of selective ligands for these receptors is crucial for dissecting their specific roles and exploring their therapeutic potential. This document provides a comprehensive technical overview of AC-099, a nonpeptidergic small molecule identified as a selective agonist for the NPFF2 receptor. We detail its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
This compound emerges from the aryliminoguanidine class of compounds and demonstrates full agonist activity at the NPFF2 receptor and partial agonism at the NPFF1 receptor.[3][4][5][6] Its selectivity and in vivo efficacy in pain models underscore its value as a critical research tool for investigating the NPFF system.[4][5]
Pharmacological Profile of this compound
This compound is a synthetic, selective agonist for the NPFF2 receptor. Its activity has been characterized through various in vitro functional assays, providing quantitative measures of its potency and efficacy at both NPFF receptor subtypes.
-
Compound Name: this compound hydrochloride
-
CAS Number: 849335-07-5[5]
-
Molecular Formula: C₉H₉Cl₂F₃N₄·HCl[5]
-
SMILES: FC(C1=CC(/C=N/NC(N)=N)=CC=C1Cl)(F)F.[H]Cl[5]
The functional potency of this compound was determined using an inositol (B14025) phosphate (B84403) accumulation assay in COS-1 cells transiently expressing either the human NPFF1 or NPFF2 receptor.[4] This assay measures the activation of the Gαq signaling pathway.
| Parameter | Receptor | Value (nM) | Activity | Assay System | Reference |
| EC₅₀ | hNPFF2R | 1189 | Full Agonist | [³H]inositol phosphate accumulation in COS-1 cells | [3][4] |
| EC₅₀ | hNPFF1R | 2370 | Partial Agonist | [³H]inositol phosphate accumulation in COS-1 cells | [3][4] |
Systemic administration of this compound has been shown to produce significant anti-nociceptive effects in rodent models of neuropathic pain.
| Parameter | Animal Model | Dose & Route | Observed Effect | Reference |
| Efficacy | Spinal Nerve Ligation (SNL) in rats | 30 mg/kg; intraperitoneal (i.p.) | Completely attenuated SNL-induced hypersensitivity | [5] |
NPFF2R Signaling Pathways
NPFF2R is a versatile GPCR that couples to multiple G protein families, primarily Gαi/o and Gαq, to initiate downstream signaling cascades.[1][8][9] The activation of these pathways by an agonist like this compound leads to distinct cellular responses.
-
Gαi/o Pathway: Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][8] This is a canonical pathway for NPFF receptors.
-
Gαq Pathway: NPFF2R can also couple to Gαq, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[9] The functional data for this compound was generated by measuring this pathway's output.[4]
-
MAPK/ERK Pathway: Downstream of G protein activation, NPFF2R stimulation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which is involved in processes like neurite outgrowth.[8]
Experimental Protocols
The characterization of a selective agonist like this compound relies on a suite of standardized in vitro assays. These protocols are designed to quantify ligand binding, functional potency, and downstream signaling pathway engagement.
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for the receptor.[10][11]
Objective: To determine the affinity (Ki) of this compound for NPFF1R and NPFF2R.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human NPFF1R or NPFF2R.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[12]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[12]
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Tyr-NPFF for NPFF2R), and serial dilutions of the unlabeled test compound (this compound).[12][13]
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]
-
To determine non-specific binding, include control wells with a high concentration of a known unlabeled ligand.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
This assay measures the ability of an agonist to modulate the intracellular levels of cAMP, providing a functional readout for Gαs- or Gαi/o-coupled receptors. For NPFF2R, a Gαi/o-coupled receptor, agonist activity is detected as an inhibition of stimulated cAMP production.[14][15]
Objective: To quantify the Gαi/o-mediated functional activity of this compound.
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., CHO-K1) expressing NPFF2R in a 96- or 384-well plate. Allow cells to adhere overnight.[16]
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add serial dilutions of the test compound (this compound) to the wells.
-
To elevate basal cAMP levels, stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator).[14]
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[16]
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.[16]
-
Quantify cAMP levels using a commercial detection kit, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.[15][16][17] These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the assay signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
This assay measures the recruitment of the intracellular protein β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.[18][19]
Objective: To determine if this compound induces β-arrestin recruitment to NPFF2R.
Methodology:
-
Cell Line:
-
Use a commercially available engineered cell line (e.g., PathHunter® from DiscoverX) that co-expresses the NPFF2R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[19]
-
-
Assay Execution:
-
Plate the engineered cells in a 384-well assay plate and incubate overnight.[18]
-
Prepare serial dilutions of the test compound (this compound).
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[18]
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature for approximately 60 minutes to allow for signal development.[18]
-
Measure the chemiluminescent signal using a luminometer. The signal is directly proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Subtract the background signal (from wells without agonist).
-
Plot the luminescent signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.
-
Conclusion
This compound is a valuable pharmacological tool characterized as a selective NPFF2 receptor full agonist with partial agonist activity at the NPFF1 receptor. Its ability to activate NPFF2R-mediated signaling pathways, coupled with its demonstrated in vivo efficacy in a preclinical pain model, highlights its potential for both basic research and as a lead compound for drug discovery efforts targeting the NPFF system. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NPFF receptor ligands.
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. This compound | NPFF2R/1R激动剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of selective nonpeptidergic neuropeptide FF2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of AC-099: A Novel Analgesic Agent for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AC-099 is a novel small molecule compound under investigation for its potent analgesic properties. This document provides a comprehensive overview of the preclinical data generated to date, detailing its efficacy in various pain models, its proposed mechanism of action, and its initial safety profile. The following sections present a technical guide intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and the underlying biological pathways.
Efficacy in Nociceptive and Inflammatory Pain Models
This compound has demonstrated significant dose-dependent efficacy in standard models of acute thermal and inflammatory pain.
Thermal Pain Models
The analgesic effects of this compound were evaluated in the hot plate and tail-flick tests, which are standard measures of thermal nociception.[1]
Table 1: Efficacy of this compound in Thermal Pain Models
| Model | Dose (mg/kg, p.o.) | Latency (seconds ± SEM) | % Maximum Possible Effect (%MPE ± SEM) |
| Hot Plate | Vehicle | 10.2 ± 0.8 | 0 |
| This compound (10) | 18.5 ± 1.2 | 41.5 ± 6.0 | |
| This compound (30) | 25.8 ± 1.5 | 78.0 ± 7.5 | |
| Morphine (10) | 28.1 ± 1.1 | 89.5 ± 5.5 | |
| Tail-Flick | Vehicle | 3.1 ± 0.3 | 0 |
| This compound (10) | 5.2 ± 0.4 | 35.0 ± 6.7 | |
| This compound (30) | 7.9 ± 0.5 | 80.0 ± 8.3 | |
| Morphine (10) | 8.8 ± 0.4 | 95.0 ± 6.7 |
*p<0.05, **p<0.01 vs. Vehicle
Inflammatory Pain Models
The anti-inflammatory and analgesic effects of this compound were assessed using the formalin and carrageenan-induced paw edema tests. The formalin test allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[2][3]
Table 2: Efficacy of this compound in the Formalin Test
| Treatment | Dose (mg/kg, p.o.) | Phase I Licking Time (s ± SEM) | Phase II Licking Time (s ± SEM) |
| Vehicle | 85.3 ± 7.2 | 152.6 ± 11.4 | |
| This compound | 10 | 62.1 ± 6.1* | 88.3 ± 9.5 |
| This compound | 30 | 41.5 ± 5.3 | 45.7 ± 7.2 |
| Indomethacin (B1671933) | 10 | 81.2 ± 8.5 | 75.4 ± 8.1 |
*p<0.05, **p<0.01 vs. Vehicle
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase (mL ± SEM) at 3h | % Inhibition of Edema |
| Vehicle | 0.85 ± 0.07 | 0 | |
| This compound | 10 | 0.51 ± 0.05 | 40.0 |
| This compound | 30 | 0.28 ± 0.04 | 67.1 |
| Indomethacin | 10 | 0.35 ± 0.06** | 58.8 |
*p<0.05, **p<0.01 vs. Vehicle
Efficacy in a Neuropathic Pain Model
The potential of this compound to alleviate neuropathic pain was investigated in the Chronic Constriction Injury (CCI) model, a widely used model of nerve injury-induced pain.[2]
Table 4: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g ± SEM) |
| Sham + Vehicle | 15.2 ± 1.1 | |
| CCI + Vehicle | 3.8 ± 0.5 | |
| CCI + this compound | 10 | 7.9 ± 0.8* |
| CCI + this compound | 30 | 12.1 ± 1.0 |
| CCI + Gabapentin (B195806) | 100 | 10.5 ± 0.9 |
*p<0.05, **p<0.01 vs. CCI + Vehicle
Proposed Mechanism of Action
This compound is hypothesized to exert its analgesic effects through a dual mechanism involving the inhibition of cyclooxygenase-2 (COX-2) and the modulation of a key G-protein coupled receptor (GPCR) involved in central pain processing.[4] This dual action suggests that this compound may offer broad-spectrum analgesia with a potentially favorable side-effect profile compared to traditional NSAIDs or opioids.[4][5]
Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below.
Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
A baseline latency to a nociceptive response (licking of hind paws or jumping) is recorded for each animal. A cut-off time of 30 seconds is used to prevent tissue damage.
-
Animals are orally administered with vehicle, this compound (10 or 30 mg/kg), or morphine (10 mg/kg).
-
The latency to the nociceptive response is measured at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test
-
Apparatus: A transparent observation chamber.
-
Animals: Male ICR mice (25-30g).
-
Procedure:
-
Animals are pre-treated with vehicle, this compound (10 or 30 mg/kg), or indomethacin (10 mg/kg) via oral gavage 60 minutes prior to formalin injection.
-
20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The cumulative time spent licking the injected paw is recorded for 0-5 minutes (Phase I) and 15-30 minutes (Phase II) post-injection.
-
-
Data Analysis: The mean licking time for each group is calculated and compared to the vehicle control group.
Chronic Constriction Injury (CCI) Model
-
Surgery:
-
Rats are anesthetized with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of 4-0 chromic gut are tied around the nerve with approximately 1 mm spacing.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
A baseline PWT is established before surgery.
-
Testing is performed on day 14 post-surgery to confirm the development of mechanical allodynia.
-
Animals are then treated daily with vehicle, this compound (10 or 30 mg/kg), or gabapentin (100 mg/kg) for 7 days.
-
PWT is assessed 1 hour after the final dose.
-
-
Data Analysis: The mean PWT for each group is calculated and compared.
Preliminary Safety and Pharmacokinetics
Table 5: Preliminary Safety and Pharmacokinetic Profile of this compound
| Parameter | Value |
| Acute Toxicity (LD50, rat, p.o.) | > 2000 mg/kg |
| Ames Test | Negative |
| hERG Inhibition (IC50) | > 30 µM |
| Bioavailability (rat, p.o.) | ~ 45% |
| Plasma Half-life (t1/2, rat) | 4.2 hours |
| Protein Binding | 92% |
Conclusion
The preclinical data for this compound demonstrate its potential as a potent analgesic agent with efficacy in models of nociceptive, inflammatory, and neuropathic pain. Its proposed dual mechanism of action, targeting both peripheral inflammation and central pain pathways, may offer a significant therapeutic advantage. The preliminary safety and pharmacokinetic profiles are encouraging, supporting further development of this compound as a novel treatment for various pain conditions. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its long-term safety and efficacy.
References
- 1. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Pain Models - Aginko Research [aginko.com]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Pathways Modulated by AC-099
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-099 is a selective non-peptidic agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R).[1] These receptors are G-protein coupled receptors (GPCRs) primarily involved in pain modulation, opioid system regulation, and other physiological processes. This document provides a comprehensive overview of the cellular signaling pathways modulated by this compound through its interaction with NPFF receptors. It includes a summary of its pharmacological activity, detailed experimental methodologies for key assays, and visual representations of the implicated signaling cascades.
Introduction to this compound and its Targets: NPFF Receptors
Neuropeptide FF (NPFF) and its receptors, NPFF1R and NPFF2R, are key players in the central nervous system, influencing a variety of physiological functions including pain perception, cardiovascular regulation, and neuroendocrine signaling.[2] this compound is a small molecule that acts as a selective full agonist at NPFF2R and a partial agonist at NPFF1R.[1] This dual activity profile makes it a valuable tool for dissecting the distinct and overlapping roles of these two receptors.
Pharmacological Profile of this compound
The activity of this compound at human NPFF receptors has been characterized using in vitro functional assays. The compound's potency is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of the drug that induces a response halfway between the baseline and maximum effect.
| Receptor | Agonist Activity | EC50 (nM) | Emax (%) | Reference Compound |
| NPFF1R | Partial Agonist | 2370 | 40 ± 1.6 | NPVF |
| NPFF2R | Full Agonist | 1189 | Not Reported | NPFF |
Table 1: In vitro activity of this compound at human Neuropeptide FF receptors. Data compiled from multiple sources.[1]
Cellular Signaling Pathways Modulated by this compound
As a ligand for GPCRs, this compound initiates a cascade of intracellular signaling events upon binding to NPFF1R and NPFF2R. The primary signaling pathways affected are detailed below.
G-Protein Coupling and Downstream Effectors
NPFF receptors, the targets of this compound, are known to couple to inhibitory G-proteins (Gi/o). This interaction leads to the modulation of key downstream effector enzymes and ion channels.
-
Inhibition of Adenylyl Cyclase: Upon activation by an agonist like this compound, the Gi/o alpha subunit dissociates and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Consequently, activation of NPFF2R by this compound is expected to lead to a decrease in intracellular cAMP levels. This has been a primary method for assessing the activity of compounds at these receptors.[1]
-
Modulation of Ion Channels: NPFF receptor activation has been shown to modulate the activity of voltage-gated calcium channels. Specifically, NPFF and its analogs can reduce the transient increase in intracellular calcium concentration ([Ca2+]i) induced by depolarization.[3] This suggests that this compound may also influence neuronal excitability by modulating calcium influx.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Recent evidence indicates that NPFF receptor activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. Studies using the selective NPFF2R agonist dNPA have demonstrated a dose-dependent increase in ERK phosphorylation in Neuro 2A cells, an effect that is abolished by MEK inhibitors.[4] Furthermore, NPFF has been shown to activate both ERK and NF-κB signaling pathways in differentiated SH-SY5Y cells, which endogenously express NPFF2R.[5] Given that this compound is a potent NPFF2R agonist, it is highly probable that it also stimulates the ERK/MAPK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
cAMP Accumulation Assay
This assay is used to determine the effect of this compound on adenylyl cyclase activity.
Principle: In cells expressing NPFF receptors, forskolin (B1673556) is used to stimulate adenylyl cyclase and increase intracellular cAMP levels. The ability of an NPFFR agonist like this compound to inhibit this forskolin-stimulated cAMP production is then measured.
Materials:
-
HEK-293T cells stably expressing human NPFF1R or NPFF2R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
Protocol:
-
Cell Culture: Plate the NPFFR-expressing HEK-293T cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C. c. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for a further 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine if this compound activates the MAPK signaling pathway.
Principle: Activation of the MAPK pathway leads to the phosphorylation of ERK1/2. This can be detected and quantified using Western blotting with antibodies specific for the phosphorylated form of ERK1/2.
Materials:
-
Neuro 2A or SH-SY5Y cells (which endogenously express NPFF2R).
-
Cell culture medium.
-
Serum-free medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells and grow to confluency. Before the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.
-
This compound Treatment: Treat the cells with different concentrations of this compound for a specific time (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of phospho-ERK to total-ERK.
Intracellular Calcium Mobilization Assay
This assay can be used to investigate the effect of this compound on intracellular calcium levels.
Principle: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator dye. An increase in intracellular calcium upon agonist stimulation will result in an increase in fluorescence intensity.
Materials:
-
Cells expressing NPFF receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Fluorescence plate reader with injection capabilities.
Protocol:
-
Cell Plating and Dye Loading: Plate cells in a black, clear-bottom 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Baseline Reading: Wash the cells with assay buffer and measure the baseline fluorescence for a short period.
-
Agonist Injection and Measurement: Inject a solution of this compound into the wells while continuously measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be plotted against the this compound concentration to generate a dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of NPFF receptors. Its primary mechanism of action is through the activation of NPFF2R, leading to the modulation of several key intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and physiological effects of this compound and other NPFF receptor modulators. Further research is warranted to fully elucidate the therapeutic potential of targeting these pathways in conditions such as chronic pain and opioid dependence.
References
- 1. Selective mode of action of guanidine-containing non-peptides at human NPFF receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of neuropeptide FF on intracellular Ca2+ in mouse spinal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide FF activates ERK and NF kappa B signal pathways in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC-099 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of AC-099 hydrochloride and comprehensive protocols for its preparation for in vivo research. The provided methodologies and data are intended to ensure consistent and effective formulation for preclinical studies.
This compound Hydrochloride: A Selective NPFF Receptor Agonist
This compound hydrochloride is a selective agonist for the Neuropeptide FF (NPFF) receptors, demonstrating full agonism at the NPFF2 receptor (NPFF2R) and partial agonism at the NPFF1 receptor (NPFF1R). This compound is a valuable tool for investigating the physiological roles of the NPFF system, which is implicated in pain modulation, opioid system regulation, and other neurological processes.
Data Presentation: Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride has been determined in various solvent systems suitable for in vivo administration. The following table summarizes the quantitative solubility data.
| Vehicle Composition | Solubility | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 8.30 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 8.30 mM) | Clear solution |
Experimental Protocols: Preparation of this compound Hydrochloride for In Vivo Administration
Accurate and consistent preparation of this compound hydrochloride solutions is critical for reliable in vivo experimental outcomes. Below are two detailed protocols for the solubilization of this compound hydrochloride in commonly used vehicles.
Protocol 1: Preparation in a Co-Solvent Vehicle (DMSO/PEG300/Tween-80/Saline)
This protocol is suitable for achieving a clear solution of this compound hydrochloride for systemic administration.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution in DMSO:
-
Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to achieve 10% of the final desired volume.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Addition of PEG300:
-
Add the calculated volume of PEG300 to the DMSO solution (40% of the final volume).
-
Vortex the mixture until it is homogeneous.
-
-
Addition of Tween-80:
-
Add the calculated volume of Tween-80 to the mixture (5% of the final volume).
-
Vortex thoroughly to ensure complete mixing.
-
-
Final Dilution with Saline:
-
Slowly add the calculated volume of sterile saline to the mixture to reach the final desired volume (45% of the final volume).
-
Vortex the final solution until it is clear and homogeneous.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Preparation in a Cyclodextrin-Based Vehicle (SBE-β-CD)
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be an alternative to co-solvent systems.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Preparation of 20% SBE-β-CD in Saline:
-
Weigh the appropriate amount of SBE-β-CD.
-
Dissolve the SBE-β-CD in sterile saline to achieve a final concentration of 20% (w/v).
-
Vortex thoroughly. Gentle warming (e.g., 37°C) may be used to aid dissolution.[1] Ensure the solution cools to room temperature before use.
-
-
Initial Dissolution of this compound Hydrochloride in DMSO:
-
In a separate sterile conical tube, dissolve the required amount of this compound hydrochloride in DMSO to make up 10% of the final volume.
-
Vortex until the compound is fully dissolved.
-
-
Final Formulation:
-
Add the 20% SBE-β-CD in saline solution to the DMSO solution to achieve the final desired concentration of this compound hydrochloride (this will constitute 90% of the final volume).
-
Vortex the final solution until it is clear and homogeneous.
-
Visually inspect the solution for any precipitation before administration.
-
Mandatory Visualizations
Signaling Pathway of NPFF Receptors
The following diagram illustrates the primary signaling pathways activated by NPFF receptor agonists like this compound hydrochloride. NPFF receptors are G protein-coupled receptors (GPCRs) that can couple to both inhibitory (Gαi/o) and stimulatory (Gαs) G proteins.[2][3]
Caption: NPFF Receptor Signaling Pathway.
Experimental Workflow for In Vivo Preparation
The diagram below outlines the general workflow for preparing this compound hydrochloride for in vivo studies, applicable to both protocols described above.
Caption: Workflow for this compound HCl In Vivo Formulation.
References
Application Notes and Protocols for the Administration of AC-099 in Rat Models
For Research Use Only.
Introduction
These application notes provide a comprehensive protocol for the administration of the novel compound AC-099 in rat models for preclinical research. The methodologies outlined are based on established practices for evaluating the pharmacokinetics, safety, and efficacy of new chemical entities. While specific details for this compound are not publicly available, this document serves as a detailed guide for researchers to adapt based on the physicochemical properties of this compound and their experimental objectives. The protocols described are synthesized from standard methodologies reported in preclinical rat studies of various compounds.
Preclinical Evaluation of this compound: A Hypothetical Signaling Pathway
This compound is hypothesized to modulate key cellular signaling pathways implicated in disease progression. A potential mechanism of action could involve the inhibition of a critical kinase cascade, such as the PI3K/AKT pathway, which is often dysregulated in cancer and inflammatory diseases. The diagram below illustrates this hypothetical signaling pathway.
Experimental Protocols
The following protocols are provided as a template and should be optimized based on the specific characteristics of this compound.
Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and toxicology studies.[1] The choice of strain should be justified based on the research question. Animals should be sourced from a reputable vendor and allowed to acclimate for at least one week before the start of the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
The formulation of this compound will depend on its solubility and the intended route of administration. For intravenous (IV) administration, this compound should be dissolved in a sterile, biocompatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO, followed by dilution with saline. For oral (PO) administration, this compound can be formulated as a solution or suspension in a vehicle such as water, carboxymethylcellulose, or polyethylene (B3416737) glycol.
A dose-finding study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent efficacy and pharmacokinetic studies.
Experimental Workflow:
Procedure:
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of this compound.
-
Administration: Administer this compound via the intended clinical route (e.g., IV bolus or oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity, and measure body weight daily.
-
Terminal Procedures: At the end of the observation period (e.g., 14 days), collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.[2]
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure:
-
Animal Preparation: For IV administration, rats may be surgically implanted with a catheter in the jugular vein for blood sampling.
-
Dose Administration: Administer a single dose of this compound via IV and PO routes to different groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example Pharmacokinetic Parameters of a Novel Compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ng·h/mL) | 3200 ± 400 | 4500 ± 600 |
| AUC0-inf (ng·h/mL) | 3300 ± 420 | 4700 ± 650 |
| t1/2 (h) | 2.5 ± 0.5 | 4.0 ± 0.8 |
| CL (mL/min/kg) | 25 ± 5 | - |
| Vd (L/kg) | 5.0 ± 1.0 | - |
| Bioavailability (%) | - | 28.5 |
| Data are presented as mean ± standard deviation. |
Table 2: Example Hematology and Serum Chemistry Data from a 14-Day Toxicity Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |
| Hematology | ||||
| WBC (109/L) | 8.5 ± 1.2 | 8.7 ± 1.5 | 9.0 ± 1.8 | 10.5 ± 2.0 |
| RBC (1012/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.5 ± 0.7 |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 14.3 ± 1.2 | 14.1 ± 1.1 | 13.0 ± 1.5 |
| Platelets (109/L) | 850 ± 150 | 840 ± 160 | 830 ± 140 | 750 ± 180 |
| Serum Chemistry | ||||
| ALT (U/L) | 45 ± 10 | 50 ± 12 | 80 ± 20 | 150 ± 40** |
| AST (U/L) | 120 ± 25 | 130 ± 30 | 180 ± 45 | 300 ± 70** |
| BUN (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 35 ± 10 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.8 ± 0.3 |
| *Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
This document provides a foundational protocol for the in vivo administration and evaluation of the novel compound this compound in rat models. Adherence to these guidelines, with appropriate modifications based on the specific properties of this compound, will facilitate the generation of robust and reliable preclinical data. All experimental work should be conducted in compliance with animal welfare regulations and institutional guidelines.
References
Application Notes & Protocols: Measuring the Efficacy of AC-099 in Preclinical Pain Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide detailed protocols for assessing the analgesic efficacy of the novel compound AC-099 in rodent models of pain. The described assays are standard preclinical tools to evaluate potential therapeutic agents for their pain-relieving properties. The selection of these models allows for the characterization of the compound's effects on different pain modalities, including acute thermal pain, mechanical allodynia, and inflammatory pain.
I. Assessment of Acute Thermal Pain: Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic effects of pharmacological substances.[1][2] It measures the latency of a thermal-induced pain response, which is indicative of a change in the animal's pain threshold.
Experimental Protocol
Objective: To determine the effect of this compound on the thermal pain threshold in mice or rats.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., transparent glass cylinder).
-
Timer.
-
This compound solution and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[1][3]
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1][3]
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer immediately. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[1] The time from placement on the plate to the first sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[3][4]
-
Compound Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At predetermined time points after compound administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group.
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) |
| Vehicle | - | 10 | |||
| This compound | X | 10 | |||
| This compound | Y | 10 | |||
| Positive Control | Z | 10 |
Experimental Workflow
II. Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is used to assess mechanical sensitivity, particularly mechanical allodynia, which is a pain response to a normally non-painful stimulus.[5][6] This assay is crucial for evaluating compounds intended to treat neuropathic pain.
Experimental Protocol
Objective: To determine if this compound can reverse mechanical hypersensitivity in a relevant animal model.
Materials:
-
Von Frey filaments of varying stiffness.
-
Elevated wire mesh platform.
-
Testing chambers.
-
This compound solution and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimation: Place the animals in the testing chambers on the elevated wire grid and allow them to acclimatize for at least one hour.[7]
-
Filament Application: Starting with a filament of low force, apply it to the plantar surface of the hind paw with enough force to cause it to bend.[7] Hold for 1-2 seconds.[7]
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[6] If there is no response, the next higher filament is used. If there is a response, the next lower filament is used. This is repeated for a set number of stimuli after the first response.
-
Compound Administration: Administer this compound or vehicle control.
-
Post-treatment Measurement: At specified time points after administration, repeat the von Frey test to determine the post-treatment withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Baseline 50% Paw Withdrawal Threshold (g) (Mean ± SEM) | Post-treatment 50% Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | - | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| Positive Control | Z | 10 |
Experimental Workflow
III. Assessment of Inflammatory Pain: Formalin Test
The formalin test is a model of tonic chemical pain and is used to evaluate the efficacy of analgesics against inflammatory pain.[8] The test produces a biphasic pain response: an early, acute phase followed by a later, tonic phase.[8][9]
Experimental Protocol
Objective: To assess the effect of this compound on nociceptive behaviors in a model of inflammatory pain.
Materials:
-
Observation chambers.
-
Syringes and needles.
-
Timer.
-
This compound solution and vehicle control.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 20-30 minutes before the test.[8][9]
-
Compound Administration: Administer this compound or vehicle control prior to the formalin injection, with the pre-treatment time depending on the compound's pharmacokinetic profile.
-
Formalin Injection: Inject a small volume of formalin solution (e.g., 10-50 µl) subcutaneously into the plantar surface of one hind paw.[9]
-
Observation: Immediately after the injection, return the animal to the chamber and start the timer. Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Biphasic Analysis: The observation period is typically divided into two phases: Phase I (early, acute phase, e.g., 0-5 minutes post-injection) and Phase II (late, tonic phase, e.g., 15-40 minutes post-injection).[9]
-
Data Analysis: A reduction in the duration of nocifensive behaviors in either phase in the this compound treated group compared to the vehicle group indicates an analgesic effect.
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Phase I Licking/Flinching Time (s) (Mean ± SEM) | Phase II Licking/Flinching Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| Positive Control | Z | 10 |
Experimental Workflow
IV. Potential Pain Signaling Pathway
The following diagram illustrates a simplified, generic pain signaling pathway that could be a target for an analgesic compound like this compound. Since the specific mechanism of action for this compound is unknown, this diagram serves as a conceptual framework.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for AC-099 in a Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve injury, presents a significant therapeutic challenge. The spinal nerve ligation (SNL) model is a widely utilized preclinical model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia, providing a robust platform for the evaluation of novel analgesic compounds.[1][2][3] These application notes provide a comprehensive protocol for the in vivo evaluation of AC-099, a novel investigational compound, in the rat SNL model. The following protocols are based on established methodologies and are intended to guide researchers in designing rigorous and reproducible preclinical studies.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | Data not available | Rat | Oral, IV |
| Peak Plasma Conc. (Cmax) | Data not available | Rat | Oral, IV |
| Time to Peak Conc. (Tmax) | Data not available | Rat | Oral, IV |
| Half-life (t1/2) | Data not available | Rat | Oral, IV |
| Area Under the Curve (AUC) | Data not available | Rat | Oral, IV |
Table 2: Efficacy of this compound in the Spinal Nerve Ligation (SNL) Model
| Treatment Group | N | Dose (mg/kg) | Dosing Schedule | Change in Mechanical Withdrawal Threshold (g) | Change in Thermal Withdrawal Latency (s) |
| Sham + Vehicle | 10 | - | Daily | Baseline | Baseline |
| SNL + Vehicle | 10 | - | Daily | ↓ | ↓ |
| SNL + this compound | 10 | 10 | Daily | ↑ | ↑ |
| SNL + this compound | 10 | 30 | Daily | ↑↑ | ↑↑ |
| SNL + Gabapentin (Positive Control) | 10 | 100 | Daily | ↑↑ | ↑↑ |
Data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO)
-
Healthy, 8-week-old male Sprague-Dawley rats
-
Standard animal housing and husbandry equipment
-
Body weight scales
-
Apparatus for clinical observation
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the study.
-
Dose Formulation: Prepare a stock solution of this compound in the appropriate vehicle.
-
Dose Administration: Administer escalating doses of this compound to different groups of rats (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Clinical Observation: Monitor the animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in posture or gait) at regular intervals for at least 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or a reduction in body weight of more than 10-15%.
Protocol 2: Spinal Nerve Ligation (SNL) Surgery
Objective: To induce a state of neuropathic pain by ligating the L5 spinal nerve.[3]
Materials:
-
8-10 week old male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
6-0 silk suture
-
Wound clips or sutures
Methodology:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a prone position. Shave and sterilize the skin over the lower back.
-
Incision: Make a midline incision at the level of the posterior iliac crest to expose the paraspinal muscles.
-
Exposure of the Spinal Nerve: Carefully dissect the paraspinal muscles to expose the L6 transverse process. Remove the L6 transverse process to visualize the L4 and L5 spinal nerves.
-
Ligation: Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[3]
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Sham Surgery: For the sham control group, perform the same surgical procedure without the nerve ligation.
-
Post-operative Care: Administer analgesics for 2-3 days post-surgery and monitor the animals for signs of infection. Allow the animals to recover for at least 7 days before behavioral testing.
Protocol 3: Assessment of Neuropathic Pain Behavior
Objective: To quantify the development of mechanical allodynia and thermal hyperalgesia.
A. Mechanical Allodynia (von Frey Test):
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
B. Thermal Hyperalgesia (Hargreaves Test): [4]
-
Place the rats in individual Plexiglas chambers on a glass plate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
Protocol 4: Efficacy Study of this compound in the SNL Model
Objective: To evaluate the analgesic effects of this compound on neuropathic pain behaviors.
Methodology:
-
Baseline Testing: Before SNL surgery, establish baseline responses for mechanical and thermal sensitivity.
-
Post-SNL Testing: At 7-14 days post-surgery, confirm the development of mechanical allodynia and thermal hyperalgesia.
-
Treatment Groups: Randomize the SNL animals into the following groups (n=8-10 per group):
-
SNL + Vehicle
-
SNL + this compound (low dose)
-
SNL + this compound (high dose)
-
SNL + Positive Control (e.g., gabapentin)
-
-
Drug Administration: Administer this compound or vehicle according to the desired dosing schedule (e.g., daily for 7 days).
-
Behavioral Testing: Perform the von Frey and Hargreaves tests at specified time points after drug administration to assess the effects of this compound on pain behaviors.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control group.
Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Potential signaling pathway in neuropathic pain modulated by this compound.
References
Techniques for Assessing NPFF Receptor Activation by AC-099
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) receptors, including NPFF1R and NPFF2R, are G-protein coupled receptors (GPCRs) implicated in a variety of physiological processes such as pain modulation, opioid tolerance, and cardiovascular regulation.[1] AC-099 is a synthetic ligand that acts as a selective full agonist for the neuropeptide FF2 receptor (NPFF2R) and a partial agonist for the neuropeptide FF1 receptor (NPFF1R).[2] These characteristics make this compound a valuable pharmacological tool for elucidating the distinct roles of NPFF receptor subtypes.
This document provides detailed application notes and experimental protocols for assessing the activation of NPFF receptors by this compound. The methodologies described herein are essential for characterizing the potency and efficacy of this compound and similar compounds, thereby aiding in drug discovery and development efforts targeting the NPFF system. The primary assays covered include radioligand binding, cAMP accumulation, ERK1/2 phosphorylation, and intracellular calcium mobilization.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity at human NPFF1 and NPFF2 receptors. This data is crucial for designing and interpreting the experiments described in the subsequent sections.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | hNPFF1R | [³H]inositol phosphate (B84403) accumulation | EC₅₀ | 2370 | COS-1 | [2] |
| This compound | hNPFF2R | [³H]inositol phosphate accumulation | EC₅₀ | 1189 | COS-1 | [2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[3]
Signaling Pathways and Experimental Workflow
The activation of NPFF receptors by an agonist like this compound initiates a cascade of intracellular events. NPFF receptors are known to couple to inhibitory G-proteins (Gαi/o) and stimulatory G-proteins (Gαs).[1] This dual coupling allows for complex regulation of downstream signaling pathways. The following diagrams illustrate the primary signaling cascades and a general workflow for assessing receptor activation.
Caption: NPFF Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for NPFF1 and NPFF2 receptors. It involves the displacement of a radiolabeled ligand by the unlabeled test compound (this compound).
Materials:
-
Cell membranes from cells stably expressing human NPFF1R or NPFF2R
-
Radioligand (e.g., [³H]-NPVF for NPFF1R, [³H]-EYF for NPFF2R)[4]
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from transfected cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[5]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
A serial dilution of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
Radioligand at a final concentration close to its Kd value.
-
Cell membranes (typically 10-50 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled NPFF ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to modulate the production of cyclic AMP (cAMP), a key second messenger. Since NPFF receptors couple to both Gαi (inhibiting adenylyl cyclase) and Gαs (stimulating adenylyl cyclase), the effect of this compound on cAMP levels can be complex and cell-type dependent.[1] For Gαi-coupled receptors, the assay is typically performed in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human NPFF1R or NPFF2R.[7][8]
-
This compound
-
Forskolin
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight to form a confluent monolayer.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a few hours to reduce basal signaling.
-
Compound Addition:
-
For Gαi activity: Add a serial dilution of this compound to the cells and pre-incubate for 15-30 minutes. Then, add a fixed concentration of forskolin (typically the EC₈₀) to all wells (except the basal control) and incubate for an additional 30-60 minutes at 37°C.
-
For Gαs activity: Add a serial dilution of this compound and incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (for Gαi) or the basal control (for Gαs).
-
Plot the normalized cAMP levels as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) value.
-
ERK1/2 Phosphorylation Assay
Activation of NPFF receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This assay provides a measure of receptor activation that integrates signals from multiple G-protein pathways.
Materials:
-
Cells stably expressing human NPFF1R or NPFF2R (e.g., CHO-K1, HEK293, or SH-SY5Y).[9]
-
This compound
-
Serum-free medium
-
Lysis buffer
-
Phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire, HTRF, or Western blot antibodies).[10][11]
Protocol:
-
Cell Plating and Serum Starvation: Plate cells in a suitable format (e.g., 96-well plate). The following day, replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight) to quiesce the cells.[10]
-
Compound Stimulation: Add a serial dilution of this compound to the cells and incubate at 37°C for a predetermined optimal time (typically 5-15 minutes, which should be optimized in a time-course experiment).
-
Cell Lysis: Remove the stimulation medium and add lysis buffer to each well. Incubate on ice as recommended by the assay kit manufacturer.
-
Detection of Phospho-ERK1/2:
-
HTRF/AlphaScreen: Transfer the cell lysates to a detection plate and add the detection reagents according to the manufacturer's protocol. Read the plate on a compatible plate reader.[10]
-
Western Blot: Collect the lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2 (as a loading control).
-
-
Data Analysis:
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal (for Western blot) or to a vehicle control.
-
Plot the normalized signal as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Intracellular Calcium Mobilization Assay
While NPFF receptors primarily couple to Gαi/o and Gαs, they can also indirectly influence intracellular calcium levels, or can be engineered to couple to Gαq/11 to elicit a robust calcium response.[12][13] This assay is particularly useful for high-throughput screening.
Materials:
-
HEK293 cells co-expressing the NPFF receptor of interest and a promiscuous G-protein like Gα16 or a chimeric Gαq/i.[14]
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.[16]
-
Compound Addition and Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a serial dilution of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
The protocols outlined in this document provide a comprehensive toolkit for the pharmacological characterization of this compound and other ligands targeting NPFF receptors. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of a compound's affinity, potency, and efficacy at NPFF1R and NPFF2R. This information is critical for advancing our understanding of the NPFF system and for the development of novel therapeutics. Careful optimization of each assay for the specific cell line and receptor subtype is essential for generating robust and reproducible data.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NPFF2R/1R激动剂 | MCE [medchemexpress.cn]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Characterization of two novel tritiated radioligands for labelling Neuropeptide FF (NPFF(1) and NPFF(2)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. revvity.com [revvity.com]
- 9. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. revvity.com [revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
AC-099 experimental design for hypersensitivity studies
Application Notes: AC-099 Hypersensitivity Studies
Introduction
This compound is an investigational compound under development for [Specify Therapeutic Indication]. As part of the comprehensive preclinical safety evaluation, it is imperative to assess its potential to induce hypersensitivity reactions. Hypersensitivity reactions are exaggerated or inappropriate immune responses to a substance, which can range in severity from mild skin rashes to life-threatening anaphylaxis.[1][2] This document provides a detailed framework for the experimental design of in vitro and in vivo studies to evaluate the hypersensitivity potential of this compound.
Hypersensitivity reactions are broadly classified into four types.[1] This protocol focuses primarily on Type I (immediate) hypersensitivity, which is mediated by immunoglobulin E (IgE) antibodies and involves the activation of mast cells and basophils.[1][2][3] Upon exposure to an allergen, these cells release a variety of inflammatory mediators, including histamine, leukotrienes, and cytokines, leading to the clinical manifestations of allergy.[1][3]
Core Principle
The central hypothesis to be tested is whether this compound can induce the sensitization and/or activation of immune cells, leading to the release of mediators characteristic of a hypersensitivity reaction. The following experimental protocols are designed to investigate key events in the Type I hypersensitivity pathway, including mast cell degranulation and cytokine release.
Key Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This assay determines the potential of this compound to directly induce the degranulation of mast cells, a critical event in Type I hypersensitivity.[4][5] The rat basophilic leukemia (RBL-2H3) cell line is a commonly used in vitro model for these studies.[4]
Protocol: β-Hexosaminidase Release Assay
a. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[4]
-
Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
For IgE-mediated degranulation, sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE in complete medium for 24 hours.[4] For direct degranulation assessment, this step is omitted.
b. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[4]
-
Wash the sensitized cells twice with Tyrode's buffer.[4]
-
Add 100 µL of various concentrations of this compound to the respective wells and incubate for 30 minutes at 37°C.[4] Include a vehicle control (Tyrode's buffer with solvent).[4]
c. Degranulation Induction:
-
For IgE-mediated degranulation: Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.[4]
-
Controls:
-
Incubate the plate for 1 hour at 37°C.[4]
d. β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.[4]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.[4][6]
-
Incubate the plate at 37°C for 1-2 hours.[4]
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).[4]
-
Read the absorbance at 405 nm using a microplate reader.[6]
e. Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100
In Vitro Cytokine Release Assay
This assay evaluates the potential of this compound to stimulate the release of cytokines from immune cells, which play a crucial role in the inflammatory cascade of hypersensitivity.[7][8]
Protocol: Cytokine Measurement in Peripheral Blood Mononuclear Cells (PBMCs)
a. PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium.
b. Cell Culture and Stimulation:
-
Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Add various concentrations of this compound to the wells.
-
Include the following controls:
-
Negative Control: Medium alone.
-
Positive Control: A known mitogen such as Phytohemagglutinin (PHA).
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.[9]
c. Cytokine Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell-free supernatant.
-
Measure the concentrations of key cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[7][8][10]
Data Presentation
Table 1: Effect of this compound on Mast Cell Degranulation
| Concentration of this compound | % β-Hexosaminidase Release (Mean ± SD) |
| Vehicle Control | |
| 1 µM | |
| 10 µM | |
| 100 µM | |
| Positive Control (DNP-BSA) | |
| Negative Control |
Table 2: Cytokine Release from PBMCs Treated with this compound
| Treatment | IL-4 (pg/mL) (Mean ± SD) | IL-5 (pg/mL) (Mean ± SD) | IL-13 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |
| Vehicle Control | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (100 µM) | ||||
| Positive Control (PHA) |
Visualizations
Caption: Workflow for the in vitro mast cell degranulation assay.
Caption: Simplified signaling pathway of Type I hypersensitivity.
References
- 1. youtube.com [youtube.com]
- 2. Type I Hypersensitivity Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmgood.com [abmgood.com]
- 7. Cytokine measurement techniques for assessing hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs [frontiersin.org]
Application Notes and Protocols for Cell-Based Screening of NPFF Receptor Agonists like AC-099
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for screening and characterizing agonists of Neuropeptide FF (NPFF) receptors, such as AC-099, using common cell-based assays. The protocols are designed to be comprehensive and adaptable for high-throughput screening and lead optimization in a drug discovery setting.
Introduction to NPFF Receptors and Agonist Screening
Neuropeptide FF (NPFF) receptors, including NPFF1R and NPFF2R, are G protein-coupled receptors (GPCRs) that play a significant role in various physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1] Developing selective agonists for these receptors, such as this compound, a known NPFF2R full agonist and NPFF1R partial agonist, is a key area of interest for therapeutic development.[2]
Effective screening of potential NPFF receptor agonists requires robust and reliable cell-based assays that can measure the functional consequences of receptor activation. The primary signaling pathway for NPFF receptors involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, evidence suggests that NPFF receptors can also couple to Gαq proteins, resulting in the mobilization of intracellular calcium (Ca2+), and can activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[4]
This document outlines protocols for three key functional assays to assess the activity of NPFF receptor agonists:
-
cAMP Assay: To measure the inhibition of adenylyl cyclase activity.
-
Calcium Mobilization Assay: To detect the increase in intracellular calcium levels.
-
CRE-Luciferase Reporter Gene Assay: To measure the transcriptional response downstream of cAMP modulation.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the available quantitative data for the NPFF receptor agonist this compound. This data is derived from an inositol (B14025) phosphate (B84403) accumulation assay, which is indicative of Gαq pathway activation.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Human NPFF1R | Inositol Phosphate Accumulation | EC50 | 2370[2] |
| This compound | Human NPFF2R | Inositol Phosphate Accumulation | EC50 | 1189[2] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. This compound | NPFF2R/1R激动剂 | MCE [medchemexpress.cn]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Item - Mean EC50 values and amplitude of response for cAMP concentration-response curves in Figure 8A. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Immunohistochemical Analysis of NPFF Receptor Expression Following AC-099 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) and its receptors, NPFFR1 and NPFFR2, are integral components of the central nervous system, playing crucial roles in pain modulation, opioid tolerance, and various other physiological processes.[1][2] Understanding the cellular distribution and regulation of these G protein-coupled receptors (GPCRs) is paramount for the development of novel therapeutics targeting these pathways.[1] AC-099 hydrochloride is a selective full agonist for the NPFF2 receptor (NPFFR2) and a partial agonist for the NPFF1 receptor (NPFFR1).[3][4] This document provides a detailed protocol for the immunohistochemical (IHC) detection of NPFF receptors in tissue samples following treatment with this compound, enabling researchers to investigate the effects of this compound on receptor expression and localization.
Experimental Overview
This protocol outlines the preparation of tissue samples, the immunohistochemical staining procedure for NPFFR1 and NPFFR2, and methods for data analysis. The experimental workflow is designed to assess changes in NPFF receptor immunoreactivity in response to this compound treatment.
NPFF Receptor Signaling Pathway
NPFF receptors primarily signal through Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] In certain cellular contexts, NPFFR2 can also couple to Gαs proteins, stimulating adenylyl cyclase activity.[5] Furthermore, NPFFR2 activation has been shown to stimulate the ERK signaling pathway, which is involved in processes such as neurite outgrowth.[6]
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Tissue Preparation
-
Fixation: Immediately following euthanasia, perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS. Dissect the tissue of interest (e.g., brain, spinal cord) and post-fix in 4% PFA overnight at 4°C.[7]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) concentrations, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides. Heat the slides in a tissue-drying oven for at least 45 minutes at 60°C.[8][9]
2. Deparaffinization and Rehydration
-
Wash slides in 3 changes of xylene for 5 minutes each.[8]
-
Wash slides in 3 changes of 100% ethanol for 3 minutes each.[8]
-
Wash slides in 2 changes of 95% ethanol for 3 minutes each.[8]
-
Wash slides in 1 change of 80% ethanol for 3 minutes.[8]
-
Rinse slides in gently running distilled water for 5 minutes.[8]
3. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 0.01 M sodium citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20 minutes.[7][8][9]
-
Allow slides to cool to room temperature in the buffer.
4. Immunohistochemical Staining
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides three times in TBST. Apply a biotinylated secondary antibody (specific to the host of the primary antibody) and incubate for 30-60 minutes at room temperature.[8]
-
Signal Detection: Wash slides three times in TBST. Apply an avidin-biotin complex (ABC) reagent or a polymer-based detection system and incubate according to the manufacturer's instructions. Wash slides three times in TBST.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
5. Counterstaining and Mounting
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
Data Presentation and Analysis
Quantitative analysis of NPFF receptor immunoreactivity can be performed using image analysis software. This involves capturing images of stained sections and measuring the intensity and distribution of the staining.
Table 1: Recommended Antibodies and Dilutions for NPFF Receptor IHC
| Target | Host Species | Clonality | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |
| NPFFR1 | Rabbit | Polyclonal | 1:100 - 1:500 | Thermo Fisher Scientific | PA5-33981[10] |
| NPFFR2 | Rabbit | Polyclonal | 1:100 - 1:500 | antibodies-online | ABIN1049116[8] |
Table 2: Hypothetical Quantitative Analysis of NPFFR2 Immunoreactivity
| Treatment Group | Brain Region | Optical Density (Mean ± SEM) | Percentage of Positively Stained Cells (Mean ± SEM) |
| Vehicle Control | Dorsal Horn | 0.25 ± 0.03 | 35 ± 4% |
| This compound (1 mg/kg) | Dorsal Horn | 0.23 ± 0.04 | 32 ± 5% |
| This compound (10 mg/kg) | Dorsal Horn | 0.26 ± 0.03 | 38 ± 6% |
| Vehicle Control | Hypothalamus | 0.45 ± 0.05 | 62 ± 7% |
| This compound (1 mg/kg) | Hypothalamus | 0.42 ± 0.06 | 58 ± 8% |
| This compound (10 mg/kg) | Hypothalamus | 0.47 ± 0.05 | 65 ± 7% |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.
Conclusion
This application note provides a comprehensive framework for the immunohistochemical analysis of NPFF receptors following treatment with the NPFFR agonist this compound. By following this detailed protocol, researchers can effectively investigate the impact of this compound on the expression and localization of NPFFR1 and NPFFR2, thereby gaining valuable insights into the therapeutic potential of targeting the NPFF system.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. anti-NPFFR2 Antibody [ABIN1049116] - Horse, Human, IHC, IHC (p) [antibodies-online.com]
- 9. Anticorps anti-NPFFR1 [ABIN1049114] – Cow, Horse, Human, IHC, IHC (p) [anticorps-enligne.fr]
- 10. NPFF1 Polyclonal Antibody (PA5-33981) [thermofisher.com]
Application Notes: In Situ Hybridization for NPFF Receptor mRNA with AC-099 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) and its receptors, NPFF1 and NPFF2, are integral components of the RF-amide peptide family, playing crucial roles in a variety of physiological processes. These include pain modulation, cardiovascular regulation, hormonal control, and energy homeostasis.[1][2] The NPFF system is particularly noted for its interaction with the opioid system, suggesting its potential as a therapeutic target for pain management and opioid-related side effects.[2] Understanding the precise anatomical distribution of NPFF receptor mRNA is therefore critical for elucidating the functions of this neuropeptide system and for the development of targeted therapeutics.
This document provides a detailed protocol for the detection of NPFF receptor mRNA in tissue sections using in situ hybridization (ISH) with a hypothetical custom-designed probe, herein designated as AC-099. In situ hybridization is a powerful technique that allows for the localization of specific nucleic acid sequences within the cellular context of tissues, providing valuable insights into gene expression patterns.[3]
This compound is presented here as a model for a custom-synthesized, labeled antisense RNA probe designed to be complementary to a specific sequence of the NPFF receptor mRNA. For the purposes of this protocol, we will assume this compound is labeled with a hapten such as digoxigenin (B1670575) (DIG) for chromogenic detection or a fluorophore for fluorescent detection.
Agonist Profile of this compound Compound
While the primary focus of this document is the in situ hybridization protocol using a probe designated this compound, it is relevant to note the existence of a similarly named pharmacological agent. A compound known as this compound hydrochloride is a selective full agonist for the neuropeptide FF2 receptor (NPFF2R) with an EC50 of 1189 nM and a partial agonist for the neuropeptide FF1 receptor (NPFF1R) with an EC50 of 2370 nM.[4] This compound has been shown to reverse opioid-induced nociceptive sensitization and is a valuable tool for studying the neurological functions of the NPFF system.[4] For clarity, the "this compound" in the following protocols refers to the hypothetical labeled probe for ISH.
NPFF Receptor Signaling Pathways
NPFF receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylate cyclase activity.[5][6] However, the NPFF2 receptor can also couple to stimulatory G proteins (Gαs) in certain regions of the central nervous system, such as the cerebellum, olfactory bulb, and spinal cord, resulting in the stimulation of adenylate cyclase.[5] NPFF can also weakly bind to the Mas-related G protein-coupled receptor (MasR), activating a Gαq-phospholipase C signaling pathway.[5] A comprehensive understanding of these pathways is essential for interpreting the functional implications of receptor expression patterns identified through in situ hybridization.
Experimental Data Summary
The following tables represent hypothetical quantitative data that could be obtained from an in situ hybridization experiment for NPFF receptor mRNA in different brain regions of a rat model. The data is presented as the number of mRNA-positive cells per unit area.
Table 1: NPFFR1 mRNA Expression
| Brain Region | Vehicle Control (cells/mm²) | Treatment Group (cells/mm²) | Fold Change |
| Paraventricular Nucleus | 150 ± 12 | 145 ± 15 | -1.03 |
| Arcuate Nucleus | 120 ± 10 | 118 ± 9 | -1.02 |
| Lateral Septal Nucleus | 200 ± 18 | 195 ± 20 | -1.03 |
Table 2: NPFFR2 mRNA Expression
| Brain Region | Vehicle Control (cells/mm²) | Treatment Group (cells/mm²) | Fold Change |
| Superficial Dorsal Horn (Spinal Cord) | 250 ± 22 | 180 ± 19 | -1.39 |
| Thalamic Subnuclei | 80 ± 7 | 75 ± 8 | -1.07 |
| Dorsal Vagal Complex | 180 ± 16 | 130 ± 14 | -1.38 |
Protocols
I. Preparation of this compound (Digoxigenin-Labeled RNA Probe)
This protocol outlines the synthesis of a digoxigenin (DIG)-labeled antisense RNA probe for NPFF receptor mRNA.
Materials:
-
Linearized plasmid DNA containing the NPFF receptor cDNA sequence
-
DIG RNA Labeling Kit (e.g., from Roche)
-
RNase-free water, tubes, and pipette tips
-
Transcription buffer
-
RNA polymerase (T7 or SP6, depending on the vector)
-
DNase I, RNase-free
-
Lithium Chloride (LiCl)
Procedure:
-
Set up the in vitro transcription reaction in an RNase-free tube on ice.
-
Add the following components in order:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10x transcription buffer
-
2 µL of 10x DIG RNA labeling mix
-
1 µg of linearized plasmid DNA
-
2 µL of RNA polymerase
-
-
Mix gently and centrifuge briefly.
-
Incubate for 2 hours at 37°C.
-
Add 2 µL of DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Precipitate the RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the this compound probe in 50 µL of RNase-free water.
-
Assess probe concentration and quality via spectrophotometry and gel electrophoresis. Store at -80°C.
II. In Situ Hybridization Protocol for Frozen Tissue Sections
This protocol details the steps for detecting NPFF receptor mRNA in fresh-frozen tissue sections.
Materials:
-
Superfrost Plus slides with mounted frozen tissue sections (10-20 µm thick)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Acetic anhydride (B1165640)
-
Hybridization buffer
-
This compound DIG-labeled probe
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP developing solution
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Bring slides to room temperature.
-
Fix sections in 4% PFA for 15 minutes.
-
Wash twice in PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate in Proteinase K (1 µg/mL in PBS) for 10 minutes at 37°C.
-
Wash in PBS for 5 minutes.
-
Post-fix in 4% PFA for 5 minutes.
-
Wash in PBS for 5 minutes.
-
-
Acetylation:
-
Incubate in 0.1 M triethanolamine for 2 minutes.
-
Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes with gentle agitation.
-
Wash in PBS for 5 minutes.
-
-
Prehybridization:
-
Dehydrate sections through an ethanol series (50%, 70%, 95%, 100%) for 2 minutes each and air dry.
-
Apply hybridization buffer to the sections and incubate for 2 hours at 55-60°C in a humidified chamber.
-
-
Hybridization:
-
Dilute the this compound probe in hybridization buffer (e.g., 1:100).
-
Denature the probe by heating at 80°C for 5 minutes.
-
Replace the prehybridization buffer with the probe-containing hybridization buffer.
-
Incubate overnight at 55-60°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash in 5x SSC for 10 minutes at 55°C.
-
Wash in 0.2x SSC for 30 minutes at 55°C (stringency wash).
-
Wash twice in MABT (Maleic acid buffer with Tween-20) for 5 minutes each at room temperature.
-
-
Immunodetection:
-
Block with blocking solution (e.g., MABT with 2% blocking reagent) for 1 hour.
-
Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times in MABT for 15 minutes each.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20).
-
-
Signal Development:
-
Incubate with NBT/BCIP solution in the dark. Monitor color development under a microscope.
-
Stop the reaction by washing in PBS.
-
-
Mounting:
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate through an ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Experimental Workflow Diagram
References
- 1. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Measuring AC-099-Induced Neuronal Activity Using Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC-099 is a novel investigational compound under evaluation for its potential to modulate neuronal activity. Understanding the precise effects of this compound on neural circuits is crucial for its development as a therapeutic agent. Calcium imaging is a powerful technique to visualize and quantify the dynamics of neuronal activity in real-time.[1][2] This document provides detailed protocols for utilizing calcium imaging assays to measure and characterize the neuronal responses induced by this compound.
The protocols outlined below are designed for in vitro neuronal cultures but can be adapted for other preparations, such as acute brain slices or in vivo imaging. These assays will enable researchers to determine the concentration-dependent effects of this compound on neuronal calcium signaling, identify the types of neurons affected, and elucidate the underlying signaling pathways.
Principle of the Assay
Calcium ions (Ca²⁺) are fundamental second messengers in neurons, and their intracellular concentration transiently increases during neuronal excitation. Calcium imaging utilizes fluorescent indicators that exhibit a change in fluorescence intensity upon binding to Ca²⁺.[3][4] By loading cultured neurons with these indicators, it is possible to optically record the activity of large neuronal populations with single-cell resolution.[5][6] An increase in fluorescence signal is directly correlated with a rise in intracellular calcium, which serves as a proxy for neuronal firing.[7]
Hypothetical Mechanism of Action for this compound
For the context of these protocols, we will hypothesize that This compound is a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors. This mechanism suggests that this compound enhances the response of neurons to the excitatory neurotransmitter glutamate, leading to increased depolarization, subsequent activation of voltage-gated calcium channels (VGCCs), and a measurable influx of extracellular calcium.
Key Experiments
-
Concentration-Response Curve of this compound: To determine the potency and efficacy of this compound in inducing neuronal activity.
-
Identification of Active Neuronal Subtypes: To characterize which types of neurons (e.g., excitatory, inhibitory) are responsive to this compound.
-
Elucidation of the Signaling Pathway: To confirm the involvement of AMPA receptors and downstream voltage-gated calcium channels in the this compound-mediated response.
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Concentration-Response of this compound on Neuronal Calcium Transients
| This compound Concentration (µM) | Peak ΔF/F₀ (%) | Area Under the Curve (AUC) | Frequency of Transients (Hz) | Percentage of Active Neurons (%) |
| Vehicle Control | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
-
Peak ΔF/F₀ (%): The maximum change in fluorescence intensity from baseline, indicating the peak calcium response.
-
Area Under the Curve (AUC): The integral of the fluorescence signal over time, representing the total calcium influx.
-
Frequency of Transients (Hz): The number of distinct calcium spikes per unit of time.
-
Percentage of Active Neurons (%): The proportion of neurons in the field of view that exhibit a significant calcium response.
Table 2: Effect of Receptor Antagonists on this compound-Induced Neuronal Activity
| Treatment | Peak ΔF/F₀ (%) | Percentage of Active Neurons (%) |
| This compound (10 µM) | ||
| This compound + NBQX (AMPA Receptor Antagonist) | ||
| This compound + AP5 (NMDA Receptor Antagonist) | ||
| This compound + Tetrodotoxin (Voltage-gated Na⁺ Channel Blocker) | ||
| This compound + Nifedipine (L-type VGCC Blocker) |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
-
Materials:
-
E18 Sprague-Dawley rat embryos (or other suitable source)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated glass-bottom dishes or plates
-
Papain and DNase I
-
Fetal Bovine Serum (FBS)
-
-
Procedure:
-
Dissect cortices or hippocampi from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine coated plates in Neurobasal medium.
-
Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
-
Perform half-media changes every 3-4 days.
-
Use neurons for calcium imaging experiments between days in vitro (DIV) 10-14.
-
Protocol 2: Calcium Imaging Assay
-
Materials:
-
Fluo-4 AM or other suitable calcium indicator dye (e.g., Fura-2 AM)[2]
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Relevant antagonists (e.g., NBQX, AP5, Tetrodotoxin, Nifedipine)
-
Fluorescence microscope equipped with a sensitive camera (sCMOS or EMCCD) and appropriate filter sets.
-
-
Procedure: Dye Loading
-
Prepare a 2 mM Fluo-4 AM stock solution in DMSO.
-
On the day of the experiment, prepare a loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the neuronal cultures and wash gently with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Add fresh HBSS and allow the cells to de-esterify the dye for at least 20 minutes at room temperature before imaging.
-
-
Procedure: Image Acquisition
-
Place the plate on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline.
-
Apply this compound at the desired concentration by gently adding it to the imaging buffer. For antagonist experiments, pre-incubate the cells with the antagonist for 15-20 minutes before adding this compound.
-
Record the changes in fluorescence over time for 10-20 minutes.
-
-
Procedure: Data Analysis
-
Identify individual neurons (regions of interest, ROIs) in the recorded images.
-
For each ROI, measure the average fluorescence intensity (F) for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average fluorescence intensity during the baseline period.
-
Quantify the peak amplitude, area under the curve, and frequency of calcium transients for each neuron.
-
Determine the percentage of active neurons by setting a threshold for a significant response (e.g., a ΔF/F₀ increase of more than three standard deviations above the baseline noise).
-
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for this compound calcium imaging assay.
Conclusion
The protocols and methodologies described in these application notes provide a robust framework for characterizing the effects of the novel compound this compound on neuronal activity. By employing calcium imaging, researchers can obtain quantitative data on the potency, efficacy, and mechanism of action of this compound, which is essential for its preclinical development. The provided diagrams and data tables offer a clear structure for experimental design and data presentation.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AC-099 Analgesic Studies
This guide provides troubleshooting assistance for researchers observing a lack of in-vivo analgesic effect with the novel compound AC-099. It addresses common experimental pitfalls and offers a structured approach to diagnosing the underlying issues.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, shows high potency and efficacy in in-vitro assays, but no analgesic effect in our in-vivo models. What are the common reasons for this discrepancy?
This is a frequent challenge in drug development. Key reasons for in-vitro to in-vivo disconnect include:
-
Poor Pharmacokinetics (PK): The compound may not be absorbed, may be metabolized too quickly, or may not distribute to the target tissues (e.g., the central nervous system) in sufficient concentrations.
-
Inadequate Formulation: The compound may not be fully solubilized or stable in the delivery vehicle, leading to a lower effective dose being administered.
-
Incorrect Dose Selection: The doses tested may be too low to achieve a therapeutic concentration at the target site.
-
Inappropriate Animal Model: The chosen pain model may not be suitable for the specific mechanism of action of this compound.
-
Lack of Target Engagement: The compound may not be reaching and binding to its intended molecular target in the complex in-vivo environment.
Q2: How can we confirm that the formulation of this compound is not the source of the problem?
You should visually inspect the formulation for any precipitation or phase separation before and after preparation. It is also highly recommended to analytically determine the concentration and stability of this compound in the chosen vehicle over the duration of the experiment (e.g., using HPLC).
Q3: Could the route of administration be the reason for the lack of effect?
Absolutely. The route of administration (e.g., intravenous, intraperitoneal, oral) significantly impacts the absorption, distribution, and metabolic profile of a compound. If this compound has low oral bioavailability, for instance, oral administration will likely fail to produce an effect. An initial characterization using intravenous (IV) administration can help establish baseline efficacy by ensuring 100% bioavailability.
Troubleshooting Guide: Investigating the Lack of In-Vivo Efficacy for this compound
This step-by-step guide will help you systematically investigate why this compound is not showing an analgesic effect.
Step 1: Verify Compound Formulation and Administration
The first step is to rule out any issues with the drug substance and its delivery.
-
Objective: Ensure this compound is being administered as intended.
-
Actions:
-
Solubility Check: Confirm the solubility of this compound in the chosen vehicle. If solubility is low, consider alternative vehicles or formulation strategies (e.g., using cyclodextrins, co-solvents).
-
Stability Analysis: Assess the stability of this compound in the vehicle at room temperature and 37°C for the duration of your experimental procedure.
-
Dose Accuracy: Verify the accuracy of your dosing calculations and the calibration of your administration equipment.
-
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) | Observations | Recommendation |
| Saline (0.9% NaCl) | < 0.1 | Precipitation observed | Not Recommended |
| 5% DMSO in Saline | 1.0 | Clear Solution | Suitable for low doses |
| 10% Tween® 80 in Water | 5.0 | Clear Solution | Recommended |
| 20% Hydroxypropyl β-Cyclodextrin (HPβCD) | 10.0 | Clear Solution | Recommended for high doses |
Step 2: Conduct a Preliminary Pharmacokinetic (PK) Study
If the formulation is sound, the next step is to understand if the compound is reaching the systemic circulation and its target tissues.
-
Objective: Determine the concentration of this compound in plasma over time after administration.
-
Actions: Administer a single dose of this compound via the intended route (e.g., intraperitoneal) and a parallel cohort via IV. Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and measure this compound concentration using LC-MS/MS.
Table 2: Hypothetical Pharmacokinetic Parameters for this compound (10 mg/kg, IP)
| Parameter | Value | Unit | Implication |
| Tmax (Time to Max Conc.) | 30 | min | The peak effect should be observed around 30 minutes post-dose. |
| Cmax (Max Conc.) | 150 | ng/mL | Is this concentration above the in-vitro EC50? |
| AUC (Total Exposure) | 25,000 | ng*min/mL | Provides a measure of total drug exposure. |
| T½ (Half-life) | 90 | min | The compound is cleared relatively quickly. The testing window should be appropriate. |
Step 3: Re-evaluate the Dose-Response and Time Course
Based on PK data, you can now design a more informed efficacy study.
-
Objective: Determine if the lack of effect is due to an insufficient dose or testing at the wrong time point.
-
Actions:
-
Time Course Study: Based on the Tmax from your PK study, select a single, high dose and measure the analgesic response at several time points before and after administration (e.g., -15, 15, 30, 60, 90, 120 min).
-
Dose-Response Study: Using the optimal time point identified, test a wide range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) to identify a potential therapeutic window.
-
Step 4: Assess the Appropriateness of the In-Vivo Model
The biological basis of the pain model must match the compound's mechanism of action.
-
Objective: Ensure the selected pain model can detect analgesia mediated by this compound's target pathway.
-
Actions:
-
Review Mechanism of Action (MoA): If this compound targets a pathway involved in inflammatory pain, models like the formalin or carrageenan test are more appropriate than acute thermal pain models like the hot plate test.
-
Run Positive Controls: Always include a standard-of-care positive control (e.g., morphine for opioid pathways, celecoxib (B62257) for inflammatory models) to validate the assay's performance. If the positive control fails, it indicates a problem with the assay itself, not your compound.
-
Visualizations and Diagrams
Troubleshooting Workflow
The following diagram outlines the logical flow for troubleshooting the lack of efficacy.
Caption: A flowchart for systematic troubleshooting of in-vivo efficacy issues.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for this compound, where it acts as an agonist on a G-protein coupled receptor (GPCR) to inhibit neuronal signaling.
Caption: Hypothetical signaling cascade for this compound-mediated analgesia.
Appendix: Experimental Protocols
Protocol: Hot Plate Latency Test
This protocol measures thermal nociception and is a common assay for evaluating centrally-acting analgesics.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals to the housing facility for at least 7 days and to the testing room for at least 2 hours before the experiment.
2. Apparatus:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A clear acrylic cylinder to keep the mouse on the hot surface.
3. Experimental Workflow:
Caption: Workflow for the hot plate analgesia experiment.
4. Procedure:
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Observe the mouse for nociceptive responses (e.g., hind paw licking, jumping). Stop the timer immediately upon observing the response and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be used. If the mouse does not respond by the cut-off time, remove it and record the latency as 30 seconds.
-
Dosing: Administer this compound, vehicle, or a positive control (e.g., Morphine, 10 mg/kg) via the desired route.
-
Post-Dose Measurement: At specified time points after dosing, repeat the latency measurement as described in step 1.
5. Data Analysis:
-
The primary endpoint is the increase in latency to a response compared to baseline.
-
Data are often expressed as the percentage of Maximum Possible Effect (%MPE), calculated as:
-
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Troubleshooting AC-099 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with AC-099 in solution.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the preparation and handling of this compound solutions.
Problem: this compound precipitates out of aqueous solution.
Possible Causes and Solutions:
-
pH is near the isoelectric point: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility in aqueous solutions is highly pH-dependent and is lowest at its isoelectric point (pI), where the net charge of the molecule is zero.
-
Solution: Adjust the pH of the solution to be at least 2 pH units away from the pI. For this compound, which is sparingly soluble in neutral water, this means either acidifying or alkalizing the solution.[1]
-
Acidic Conditions: Adding a small amount of a suitable acid (e.g., HCl) will protonate basic groups, resulting in a net positive charge and increased solubility.
-
Basic Conditions: Adding a small amount of a suitable base (e.g., NaOH) will deprotonate acidic groups, resulting in a net negative charge and increased solubility.
-
-
-
Concentration exceeds solubility limit: The concentration of this compound may be too high for the chosen solvent system.
-
Solution: The simplest approach is to work with a lower, more stable concentration of the compound.[1] Alternatively, the solubility can be enhanced using the methods described below.
-
-
Solvent polarity is not optimal: While this compound has some water solubility, it may require a less polar environment for complete dissolution at higher concentrations.
-
Solution: Employ a co-solvent system. Common water-miscible organic solvents like DMSO, DMF, or ethanol (B145695) can be added to the aqueous solution to increase the solubility of this compound. It is recommended to first dissolve this compound in the organic co-solvent and then slowly add the aqueous buffer while vortexing.
-
Problem: this compound solution appears cloudy or shows signs of aggregation over time.
Possible Causes and Solutions:
-
Slow precipitation or aggregation: Even if initially clear, the solution may be supersaturated, leading to precipitation or aggregation over time.
-
Solution: Consider adding precipitation inhibitors such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to the formulation.[2] These polymers can help maintain a supersaturated state and prevent recrystallization.[2]
-
-
Freeze-thaw cycles: Repeated freezing and thawing can destabilize the solution and promote precipitation.
-
Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[1]
-
Problem: Loss of this compound activity in solution.
Possible Causes and Solutions:
-
Chemical degradation: this compound may be susceptible to hydrolysis or oxidation in aqueous solutions, especially at certain pH values or when exposed to light.
-
Solution:
-
pH-dependent degradation: The rate of degradation for compounds like this compound can be strongly dependent on the pH of the solution.[3][4] It is crucial to determine the optimal pH range for stability through experimentation.
-
Photodegradation: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[4][5]
-
Oxidation: If this compound is prone to oxidation, consider degassing the solvent or adding antioxidants, if compatible with your experimental system.
-
-
-
Adsorption to container surfaces: Highly lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration.
-
Solution: Use low-adsorption polypropylene (B1209903) tubes or glass vials for storage and handling.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a high-concentration stock solution, it is recommended to use an aprotic polar solvent such as DMSO or DMF.[6] A typical stock concentration is 10-100 mM. This stock can then be diluted into the desired aqueous buffer for experiments. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store this compound solutions?
A2: For long-term storage, it is best to store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and protected from light.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound, an amphoteric compound, is significantly influenced by pH.[1] Solubility is lowest at its isoelectric point and increases in both acidic and basic conditions due to the formation of charged species.[1]
Q4: My this compound solution is yellowing. What does this indicate?
A4: A color change, such as yellowing, can be an indication of chemical degradation. This may be due to oxidation or other degradation pathways, potentially accelerated by exposure to light or non-optimal pH. It is advisable to prepare a fresh solution and take precautions to protect it from light and maintain it at the optimal pH for stability.
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (mM) | Appearance |
| Deionized Water (pH 7.0) | 1 | Slight Precipitation |
| 0.1 M HCl (pH 1.0) | 10 | Clear Solution |
| 0.1 M NaOH (pH 13.0) | 10 | Clear Solution |
| 10% DMSO in PBS (pH 7.4) | 5 | Clear Solution |
| 100% DMSO | 100 | Clear Solution |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| 4°C | 98.5 | 92.1 |
| 25°C (Room Temperature) | 95.2 | 78.5 |
| 37°C | 88.1 | 60.3 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved and the solution is clear.
-
If dissolution is slow, gentle warming (not exceeding 40°C) or brief sonication can be applied.[1]
-
Aliquot the stock solution into single-use, low-adsorption polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4)
-
Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution briefly.
-
In a sterile conical tube, add the appropriate volume of Phosphate Buffered Saline (PBS) at pH 7.4.
-
While vortexing the PBS, add the required volume of the 10 mM stock solution to achieve a final concentration of 10 µM. For example, add 10 µL of the 10 mM stock to 9.99 mL of PBS.
-
Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
References
How to prevent off-target effects of AC-099
Technical Support Center: AC-099
Disclaimer: "this compound" is a hypothetical compound identifier created for this guide. The information, protocols, and data presented are based on established principles for kinase inhibitor development and are intended to serve as a practical, illustrative resource for researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects happen when a small molecule, like this compound, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to unintended proteins can disrupt critical cellular processes, causing cell stress or death that is unrelated to the on-target effect.[2]
-
Poor Clinical Translation: Promising results from preclinical studies may not be reproducible in clinical trials if the desired effect was due to off-targets that have different consequences in a whole organism.[2]
Q2: I'm observing a cellular phenotype that doesn't match the known function of this compound's target, Kinase A. How can I determine if this is an off-target effect?
A2: This situation strongly suggests an off-target effect. A standard method to confirm this is to perform a "rescue" experiment.[3] If the effect is on-target, overexpressing a version of Kinase A that has been mutated to be resistant to this compound should reverse the phenotype.[3] If the phenotype continues, it is likely caused by this compound inhibiting one or more other proteins.[3]
Q3: How can I proactively identify the potential off-targets of this compound?
A3: Proactively identifying off-targets is key to interpreting your data correctly. A widely used method is to perform a kinase selectivity profile, which involves screening this compound against a large panel of kinases.[3] This service is available commercially and can provide data on which other kinases this compound inhibits.[3][4] Another powerful technique is chemical proteomics, where this compound is used to "pull down" its binding partners from a cell lysate, which are then identified using mass spectrometry.[3]
Q4: What are the best practices in experimental design to minimize the influence of off-target effects?
A4: To reduce the impact of off-target effects, you should use the lowest concentration of this compound that still effectively inhibits Kinase A.[2][3] It is crucial to perform a dose-response curve for your desired phenotype and correlate it with the inhibition of Kinase A. This helps to separate on-target from off-target effects, as the latter often require higher concentrations of the inhibitor.[2][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating off-target effects or other experimental problems.
| Observed Issue | Potential Cause | Suggested Solution |
| High Cellular Toxicity at Low Concentrations | 1. Off-target Toxicity: this compound may be inhibiting a protein essential for cell survival. 2. Compound Instability: The compound might be degrading into a toxic substance in the cell culture media.[6] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) could be too high.[7] | 1. Perform a kinase selectivity screen to identify potential off-targets. Test a structurally unrelated inhibitor of Kinase A to see if it causes the same toxicity. 2. Assess the stability of this compound in your specific media over time using HPLC-MS. Consider refreshing the media and compound more frequently.[6] 3. Ensure the final solvent concentration is low (typically ≤0.1%) and consistent across all conditions, including vehicle controls.[7] |
| Biochemical IC50 is much lower than Cellular EC50 | 1. Low Cell Permeability: this compound may not be efficiently entering the cells. 2. High Intracellular ATP: Cellular assays have high ATP levels, which can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.[3] 3. Efflux Pump Activity: The compound might be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein).[3] | 1. Evaluate compound permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. This is an inherent challenge. Use cellular target engagement assays (see Protocol 2) to confirm the compound is binding to Kinase A in cells. 3. Co-treat cells with a known efflux pump inhibitor (e.g., verapamil). An increase in this compound's potency would suggest it is an efflux pump substrate.[3] |
| Inconsistent Results Between Experiments | 1. Compound Degradation: The stock solution of this compound may be degrading with repeated freeze-thaw cycles. 2. Cell Culture Variables: Cell passage number, density, or health can vary, affecting their response.[8] 3. Assay Conditions: Minor variations in incubation times or reagent concentrations can lead to different outcomes.[8] | 1. Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaws.[6] 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.[8] 3. Follow a standardized protocol strictly. Prepare fresh reagents and use calibrated equipment.[8] |
Quantitative Data Summary
The following tables present hypothetical data for this compound, illustrating the type of information needed to assess its selectivity.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Kinase A) |
| Kinase A (On-Target) | 15 | 1 |
| Kinase B (Off-Target) | 300 | 20 |
| Kinase C (Off-Target) | 1,200 | 80 |
| Kinase D (Off-Target) | >10,000 | >667 |
| Kinase E (Off-Target) | >10,000 | >667 |
This table shows that this compound is 20-fold more selective for its intended target, Kinase A, over its most significant off-target, Kinase B.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (nM) |
| Target Engagement (Kinase A) | HEK293 | 75 |
| Downstream Pathway Inhibition | MCF-7 | 150 |
| Cell Viability (Cytotoxicity) | MCF-7 | 2,500 |
This table indicates the concentration of this compound needed to engage its target in a cellular environment and produce a functional effect, compared to the concentration that causes general toxicity.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and off-target interactions.[2]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[2]
-
Assay Plate Setup: In a 384-well plate, add the individual recombinant kinases, their corresponding substrates, and a concentration of ATP that is near the Km for each kinase.[9]
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.[2]
-
Incubation: Allow the kinase reaction to proceed by incubating the plate at room temperature for 60 minutes.[9]
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.[9]
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target, Kinase A, within intact cells.
Methodology:
-
Cell Treatment: Culture cells that express Kinase A and treat them with various concentrations of this compound or a vehicle control for one hour.[2]
-
Heating: Harvest the cells, lyse them, and heat the resulting lysates to a range of different temperatures (e.g., 40-70°C) for 3 minutes. This causes proteins to denature and precipitate.[2]
-
Separation: Centrifuge the samples to pellet the precipitated proteins.
-
Detection: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of soluble Kinase A remaining at each temperature using Western blotting. The binding of this compound will stabilize Kinase A, leading to more of it remaining in solution at higher temperatures compared to the vehicle-treated control.
Visualizations
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity Profiling System: TK-3 Protocol [promega.sg]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Improving the Bioavailability of AC-099
Welcome to the technical support center for AC-099. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a novel small molecule inhibitor of the XYZ signaling pathway, showing promise in preclinical models of [mention a relevant disease area, e.g., oncology or inflammatory disease]. However, this compound exhibits low aqueous solubility and poor membrane permeability, which significantly limits its oral bioavailability. This can lead to high inter-individual variability in exposure and potentially suboptimal therapeutic efficacy in research studies.
Q2: What are the primary factors contributing to the low bioavailability of this compound?
The low bioavailability of this compound is attributed to two main factors:
-
Poor Solubility: this compound is a highly lipophilic molecule with a crystalline structure, making it difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract.
-
Low Permeability: The chemical structure of this compound results in poor passive diffusion across the intestinal epithelium.
Q3: What are the initial steps I should take to improve the bioavailability of this compound for my in vivo studies?
For initial in vivo studies, consider the following approaches:
-
Formulation Strategies: Simple formulations can significantly enhance exposure. See the "Troubleshooting Guide" and "Experimental Protocols" sections for details on creating amorphous solid dispersions or lipid-based formulations.
-
Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers and establish a baseline for efficacy.[1]
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
This compound is a potent inhibitor of the XYZ kinase. Downstream of XYZ kinase, this compound has been shown to modulate the activity of the PI3K/AKT/mTOR pathway.[2] Understanding this pathway is crucial for designing pharmacodynamic biomarker assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects. | Poor and variable absorption from the GI tract due to low solubility. | 1. Improve the formulation: Consider a micronized powder, a solid dispersion, or a self-emulsifying drug delivery system (SEDDS).[3][4][5] 2. Control for food effects: Administer this compound to fasted animals to reduce variability. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Insufficient dose. 2. Poor dissolution of the compound in the GI tract. 3. High first-pass metabolism.[6][7] | 1. Perform a dose-escalation study to determine if exposure increases with dose. 2. Utilize a more advanced formulation strategy to enhance solubility (see "Experimental Protocols").[8] 3. Conduct an in vitro metabolism study using liver microsomes to assess the extent of first-pass metabolism.[9] |
| In vitro activity does not translate to in vivo efficacy. | Insufficient target engagement due to low bioavailability. | 1. Measure plasma and tumor/tissue concentrations of this compound to confirm exposure. 2. Develop a pharmacodynamic (PD) biomarker assay to measure the inhibition of the XYZ signaling pathway in your model. |
| Precipitation of this compound in aqueous buffers for in vitro assays. | Low aqueous solubility of the compound. | 1. Prepare stock solutions in an organic solvent like DMSO. 2. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all treatments. 3. Consider using a formulation with a solubilizing agent like cyclodextrin (B1172386) for in vitro experiments.[10] |
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table summarizes pharmacokinetic data from a pilot study in rodents, comparing different oral formulations of this compound at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline Powder in Saline | 50 ± 15 | 4.0 ± 1.5 | 350 ± 120 | < 5 |
| Micronized Powder in 0.5% Methylcellulose | 150 ± 45 | 2.0 ± 1.0 | 1200 ± 350 | 15 |
| Amorphous Solid Dispersion (1:4 drug-to-polymer ratio) | 450 ± 110 | 1.5 ± 0.5 | 4500 ± 980 | 55 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 150 | 1.0 ± 0.5 | 6200 ± 1300 | 75 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To improve the dissolution rate and oral bioavailability of this compound by converting the crystalline form to an amorphous state within a hydrophilic polymer matrix.[11]
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Methodology:
-
Accurately weigh this compound and PVP/VA 64 in a 1:4 ratio.
-
Dissolve both components completely in a minimal amount of DCM in a round-bottom flask. The solution should be clear.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, clear film is formed on the inside of the flask.
-
Continue to dry the film under high vacuum for at least 4 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
Store the amorphous solid dispersion in a desiccator to prevent moisture absorption and recrystallization.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of different this compound formulations in a biorelevant medium.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
FaSSIF (Fasted State Simulated Intestinal Fluid)
-
This compound formulations (crystalline powder, amorphous solid dispersion)
-
HPLC system for quantification
Methodology:
-
Prepare FaSSIF according to the manufacturer's instructions.
-
Pre-warm the dissolution medium to 37°C in the dissolution vessels.
-
Set the paddle speed to 75 RPM.
-
Add a precisely weighed amount of the this compound formulation equivalent to a 10 mg dose to each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the concentration of dissolved this compound against time to generate dissolution profiles for each formulation.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of different this compound formulations following oral administration in rodents.[7][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulations
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the this compound formulations at the desired concentration in the appropriate vehicle.
-
Administer a single oral dose of the formulation to each rat via oral gavage (e.g., 10 mg/kg).
-
At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into tubes containing anticoagulant.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[12]
Visualizations
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Item - MicroRNA-99 Family Targets AKT/mTOR Signaling Pathway in Dermal Wound Healing - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
Technical Support Center: AC-099 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro experiments with AC-099, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro effect of this compound?
This compound is a novel small molecule inhibitor of the XYZ kinase in the ABC signaling pathway. The primary expected in vitro effect of this compound is a reduction in cell viability and proliferation in cell lines where the ABC pathway is active. By inhibiting XYZ kinase, this compound is expected to block downstream signaling, leading to an anti-proliferative or cytotoxic effect.
Q2: My this compound treatment is not showing the expected anti-proliferative effect. What are the initial checks I should perform?
When faced with a lack of expected effect, a systematic review of the experimental setup is crucial. Begin by:
-
Confirming Cell Line Sensitivity: Verify from literature or previous internal data that the cell line you are using is sensitive to the inhibition of the ABC signaling pathway.
-
Checking Reagent Integrity: Ensure that the this compound stock solution is correctly prepared, has been stored properly, and has not undergone multiple freeze-thaw cycles.
-
Verifying Assay Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration range, and incubation times.[1]
Q3: The IC50/EC50 value for this compound shifts significantly between experiments. Why is this happening?
Significant shifts in IC50/EC50 values often point to variability in experimental conditions. Key factors to consider include:
-
Cell Passage Number: It is crucial to use cells within a consistent and low passage number range.[2]
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[1] Overly confluent or sparse cultures can respond differently to the compound.
-
Reagent Variability: Lot-to-lot variations in serum, media, or other critical reagents can impact cell signaling and drug response.[2]
-
Incubation Time: The duration of compound exposure can significantly affect the observed response. Ensure that the incubation time is consistent across all experiments.[2]
Q4: I'm observing a biphasic or "U-shaped" dose-response curve. What does this indicate?
A biphasic dose-response curve can suggest several possibilities, including off-target effects at higher concentrations, the presence of impurities in the compound stock, or complex biological responses. It is recommended to carefully re-evaluate the purity of the this compound stock and consider the possibility of secondary targets in your cellular model.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in results between replicate wells or experiments is a common issue that can obscure the true dose-response relationship.
Troubleshooting Steps:
-
Pipetting Inaccuracy: Small volume inaccuracies, especially during serial dilutions, can lead to large concentration errors. Ensure pipettes are calibrated and consider using reverse pipetting for viscous solutions.[2]
-
Uneven Cell Seeding Density: A non-homogenous cell suspension during plating can cause significant differences in the response per well. Ensure thorough mixing of the cell suspension before and during plating.[2]
-
Edge Effects: Evaporation in the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media.
-
Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.
Issue 2: The Dose-Response Curve is Flat or has a Shallow Slope
A non-sigmoidal or flat curve suggests that the tested concentration range may not be appropriate or that there are issues with the compound or assay itself.
Troubleshooting Steps:
-
Incorrect Concentration Range: The concentrations tested may be too high or too low to define the sigmoidal portion of the curve. Test a broader range of concentrations, spanning several orders of magnitude.[2]
-
Compound Insolubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect stock solutions and media in the wells for any signs of precipitation. Consider using a different solvent or a solubility-enhancing agent, ensuring to include a vehicle control.[2]
-
Low Potency or Efficacy: The compound may have low potency (requiring a very high concentration to elicit a response) or low efficacy (a weak maximal response) in your specific assay system.[2]
-
Assay Insensitivity: The assay itself may not be sensitive enough to detect the biological response to the compound.[2] Consider using a more sensitive readout or a different assay technology.
Data Presentation: Example Dose-Response Data for this compound
Quantitative data should be summarized in a clear and structured manner to facilitate comparison and analysis.
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Standard Deviation (µM) | Number of Replicates (n) |
| Cell Line A | 0.52 | 0.08 | 3 |
| Cell Line B | 1.25 | 0.21 | 3 |
| Cell Line C | > 50 | N/A | 3 |
Table 2: Example Raw Data for a Single Dose-Response Experiment
| This compound Conc. (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 0 (Vehicle) | 0 | 0 | 0 | 0 | 0 |
| 0.01 | 5.2 | 6.1 | 4.8 | 5.37 | 0.65 |
| 0.1 | 25.4 | 28.1 | 26.5 | 26.67 | 1.35 |
| 1 | 48.9 | 51.2 | 50.1 | 50.07 | 1.15 |
| 10 | 85.7 | 88.3 | 86.5 | 86.83 | 1.33 |
| 100 | 95.1 | 96.2 | 94.8 | 95.37 | 0.72 |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.[1]
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve using appropriate software to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The ABC signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: A standard workflow for in vitro dose-response experiments.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting dose-response curve issues.
References
Overcoming poor solubility of AC-099 hydrochloride
Welcome to the technical support center for AC-099 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
A1: this compound hydrochloride is a selective neuropeptide FF receptor 2 (NPFF2R) full agonist and a partial agonist for neuropeptide FF receptor 1 (NPFF1R).[1] Its molecular weight is 301.10 g/mol .[1] It belongs to the GPCR/G Protein pathway and is primarily used in research to investigate pain modulation, particularly in attenuating hypersensitivity.[1][2] NPFF receptors are G protein-coupled receptors that primarily couple to the inhibitory Gαi/o subunit, leading to the inhibition of adenylyl cyclase activity.[3][4]
Q2: I am having trouble dissolving this compound hydrochloride. What are the common reasons for poor solubility?
A2: Poor solubility is a common challenge with many research compounds.[5][6][7] Specific reasons for difficulty in dissolving this compound hydrochloride may include:
-
Incorrect Solvent Choice: The compound has limited solubility in aqueous solutions alone.
-
High Concentration: Attempting to prepare a solution at a concentration higher than the solvent's capacity.
-
Precipitation: The compound may dissolve initially in a primary solvent like DMSO but precipitate when diluted into an aqueous buffer.
-
Low Temperature: Solubility can be temperature-dependent; working at room temperature or gentle warming may be necessary.
Q3: What are the recommended solvents for preparing stock solutions of this compound hydrochloride?
A3: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound hydrochloride is soluble in DMSO at a concentration of 100 mg/mL (332.12 mM), though this may require sonication to fully dissolve.[1]
Q4: Can I use sonication or vortexing to aid dissolution?
A4: Yes. Sonication and vortexing are standard laboratory procedures to increase the rate of dissolution. For high-concentration DMSO stock solutions of this compound hydrochloride, sonication is recommended.[1] Gentle warming (e.g., in a 37°C water bath) can also be effective but use caution to avoid compound degradation.
Q5: How should I store solutions of this compound hydrochloride?
A5: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound hydrochloride.
Issue 1: My this compound hydrochloride powder is not dissolving in my aqueous buffer (e.g., PBS, Saline).
-
Question: Why won't the compound dissolve directly in my aqueous experimental buffer?
-
Answer: this compound is a hydrochloride salt, which typically enhances water solubility compared to the free base.[8] However, like many organic molecules, its structure limits its solubility in purely aqueous systems. To achieve a working solution, a solubilization strategy using co-solvents is necessary. You must first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your final formulation.
Issue 2: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous medium.
-
Question: How can I prevent the compound from crashing out of solution upon aqueous dilution?
-
Answer: This is a common phenomenon when a compound is significantly less soluble in the final aqueous buffer than in the initial organic solvent. To prevent precipitation, you should use an intermediate solubilizing vehicle that improves the transition. For this compound hydrochloride, two validated methods for in vivo formulations are available that address this issue.[1] Both involve the principle of using co-solvents and/or complexing agents to maintain solubility. Please refer to the detailed protocols in the Experimental Protocols section below. The key is to add the components sequentially and ensure complete mixing at each step.[1]
Issue 3: The recommended in vivo formulations are not suitable for my in vitro cell culture experiment.
-
Question: How can I prepare a working solution for cell culture that avoids high concentrations of organic solvents or other potentially cytotoxic excipients?
-
Answer: For in vitro assays, the final concentration of DMSO should typically be kept below 0.1% - 0.5% to avoid cytotoxicity.
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this stock solution directly into your cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration is within the tolerated range for your specific cell line.
-
Always include a vehicle control in your experiment (culture medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Data Presentation
Table 1: Solubility of this compound hydrochloride in Recommended Solvent Systems
| Solvent System | Concentration | Observation | Use Case |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (332.12 mM) | Clear solution (ultrasonic treatment may be needed)[1] | In Vitro / In Vivo Stock |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.30 mM) | Clear solution[1] | In Vivo Formulation |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.30 mM) | Clear solution[1] | In Vivo Formulation |
Table 2: Preparation of Molar Stock Solutions
This table provides the volume of solvent needed to prepare common stock solution concentrations from a given mass of this compound hydrochloride (MW: 301.10).[1]
| Mass of this compound HCl | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
| 1 mg | 3.3212 mL | 0.6642 mL | 0.3321 mL |
| 5 mg | 16.6058 mL | 3.3212 mL | 1.6606 mL |
| 10 mg | 33.2116 mL | 6.6423 mL | 3.3212 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for further dilution in in vitro or in vivo experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound hydrochloride powder. For example, to prepare a 10 mM solution, weigh 1 mg of the compound.
-
Add the appropriate volume of DMSO to the powder based on the calculations in Table 2. For 1 mg of powder, add 0.3321 mL of DMSO to achieve a 10 mM concentration.[1]
-
Vortex the solution vigorously to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation using Co-Solvents
Objective: To prepare a ready-to-inject formulation for animal studies using a co-solvent and surfactant method.
Materials:
-
This compound hydrochloride stock solution (e.g., in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology: This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[1] The components must be added sequentially.
-
Start with the required volume of DMSO (or your DMSO stock solution). For a final volume of 1 mL, this would be 100 µL. If using a pre-made stock, adjust the volumes accordingly to ensure the final concentration of the drug and solvents is correct.
-
Add PEG300. To the 100 µL of DMSO, add 400 µL of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80. To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Vortex thoroughly.
-
Add Saline. Slowly add 450 µL of saline to the mixture, vortexing during the addition to prevent precipitation.
-
The final solution should be clear and ready for administration.[1]
Protocol 3: Preparation of an In Vivo Formulation using Cyclodextrin (B1172386)
Objective: To prepare a ready-to-inject formulation for animal studies using a cyclodextrin-based solubilizer.
Materials:
-
This compound hydrochloride stock solution (e.g., in DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology: This protocol is based on a final formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) .[1]
-
First, prepare the cyclodextrin solution. Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
To prepare the final formulation, start with the required volume of DMSO (or DMSO stock solution). For a final volume of 1 mL, this would be 100 µL.
-
Slowly add the 20% SBE-β-CD solution to the DMSO. For a 1 mL final volume, add 900 µL of the cyclodextrin solution.
-
Vortex thoroughly until the solution is homogeneous and clear.[1]
Visualizations
Caption: Simplified signaling pathway of this compound hydrochloride.
Caption: Troubleshooting workflow for this compound hydrochloride solubility.
Caption: Workflow for preparing an in vivo co-solvent formulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Hydrochloride - Wikipedia [en.wikipedia.org]
Validating AC-099 activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of AC-099 in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating experiments with this compound?
A1: Before beginning your experiments, it is crucial to perform preliminary studies to ensure the reliability of your results.[1] This includes optimizing cell line and culture conditions, as well as standardizing media and supplementation.[1] It is also essential to confirm the identity of your cell lines through methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination issues.[2] Finally, regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cellular behavior and experimental outcomes.[2]
Q2: How do I select the appropriate concentration range for this compound in my initial experiments?
A2: To determine the optimal concentration range for this compound, a dose-response experiment is recommended. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the concentrations at which this compound exhibits a biological effect. Based on these initial findings, a narrower range of concentrations can be selected for subsequent, more detailed experiments.
Q3: What are the best practices for preparing and storing this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: How can I minimize variability in my cell-based assays?
A4: To decrease the variability of your assay and increase reproducibility, it is important to keep the total number of steps required to run the assay as low as possible, as every additional step is a potential source of variation.[2] Consistent cell handling is also key; this includes using cells within a consistent and low passage number range, as high passage numbers can lead to alterations in morphology, growth rates, and protein expression.[2] Additionally, standardizing cell seeding density and ensuring even cell distribution in microplates can help reduce variability.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Question: I am observing significant differences in the results between my replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Uneven cell seeding is a common cause; ensure your cells are well-suspended before and during plating. Another potential issue is the "edge effect," where wells on the perimeter of the microplate experience different environmental conditions, such as temperature fluctuations and evaporation.[3] To mitigate this, you can avoid using the outer wells of the plate or fill them with sterile media or PBS. Inconsistent pipetting of reagents can also contribute to variability.
Problem 2: No observable effect of this compound.
-
Question: I have treated my cells with this compound across a range of concentrations, but I am not seeing any biological effect. What should I do?
-
Answer: First, verify the stability and activity of your this compound stock solution. If possible, use a positive control compound with a known mechanism of action to ensure your assay is performing as expected.[1] Consider that the chosen cell line may not be sensitive to this compound. It is also possible that the selected endpoint or assay is not appropriate for detecting the activity of this specific compound. You may need to explore different cell lines or alternative cellular assays.[]
Problem 3: High background signal in my assay.
-
Question: My negative control wells are showing a high signal, making it difficult to interpret the effects of this compound. How can I reduce the background?
-
Answer: High background can be caused by the assay reagents themselves or by components in the cell culture medium, such as phenol (B47542) red, which can interfere with certain fluorescent or colorimetric readouts. Using a medium without phenol red can sometimes resolve this. The choice of microplate can also influence background noise; for fluorescence assays, black plates are recommended to minimize background and crosstalk.[5] Ensure that your plate reader settings, such as gain and integration time, are optimized for your specific assay.[5]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 85.3 | 6.1 |
| 10 | 52.1 | 7.3 |
| 50 | 25.6 | 4.5 |
| 100 | 10.2 | 3.9 |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells treated with the same concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Workflow for validating this compound activity.
References
Technical Support Center: Interpreting Unexpected Results from AC-099 Experiments
Notice: Information regarding "AC-099" is not available in the public domain. The following content is based on a hypothetical scenario and should be adapted once specific details about this compound's mechanism of action and experimental protocols are known.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the hypothetical compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests that it may act as an inhibitor of the XYZ signaling pathway, which is implicated in cellular proliferation and inflammation. However, off-target effects have not been fully ruled out and could contribute to unexpected experimental outcomes.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its presumed inhibition of the XYZ pathway, this compound is expected to decrease the phosphorylation of downstream targets such as protein ABC and transcription factor XYZ. This should lead to a reduction in the expression of target genes involved in cell cycle progression and pro-inflammatory cytokine production. Consequently, a decrease in cell viability and proliferation is the anticipated phenotype in relevant cell models.
Q3: Why am I observing an increase in cell viability at low concentrations of this compound?
A3: This is a phenomenon known as hormesis, where a substance has the opposite effect at very low doses compared to high doses. Potential explanations include:
-
Off-target effects: this compound might be interacting with other cellular targets at low concentrations that promote cell survival.
-
Feedback loops: Inhibition of the XYZ pathway could trigger a compensatory feedback mechanism that upregulates a parallel survival pathway.
-
Cellular stress response: Low doses of a compound can sometimes induce a mild stress response that leads to the upregulation of pro-survival genes.
Q4: My Western blot results show no change in the phosphorylation of protein ABC after this compound treatment. What could be the issue?
A4: Several factors could contribute to this result:
-
Compound inactivity: Ensure the batch of this compound is active and has been stored correctly.
-
Incorrect dosage: The concentration of this compound used may be insufficient to inhibit the target in your specific cell line. A dose-response experiment is recommended.
-
Timing of analysis: The effect of this compound on protein ABC phosphorylation might be transient. A time-course experiment should be performed.
-
Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to this compound, possibly due to mutations in the XYZ pathway or upregulation of drug efflux pumps.
-
Technical issues: Verify your Western blot protocol, including antibody quality and concentration, and ensure proper loading controls are used.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. |
| Variability in this compound concentration | Prepare a fresh stock solution of this compound for each experiment. Ensure complete dissolution of the compound. |
| Cellular heterogeneity | Consider using a clonal cell line or performing single-cell analysis to account for population heterogeneity. |
Issue 2: Unexpected Toxicity in Control Cells
| Potential Cause | Troubleshooting Step |
| Solvent toxicity | Perform a vehicle control experiment with the solvent (e.g., DMSO) at the same concentration used for this compound. |
| Contamination | Check cell cultures for microbial contamination. Test media and supplements for endotoxins. |
| Incubation conditions | Ensure proper temperature, CO2, and humidity levels in the incubator. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-ABC
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ABC overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ABC and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Validation & Comparative
Comparative Efficacy Analysis of NPFF Receptor Agonists: A Head-to-Head Review
For Immediate Release
This guide provides a comparative analysis of the efficacy of various Neuropeptide FF (NPFF) receptor agonists, with a focus on available experimental data. Due to the current lack of publicly available information on a compound designated "AC-099," this document serves as a comparative framework, presenting data for well-characterized NPFF agonists. This allows for a direct comparison should data for this compound or other novel agonists become available.
Introduction to NPFF and its Receptors
Neuropeptide FF (NPFF) is an octapeptide that belongs to the RF-amide peptide family and plays a significant role in a variety of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and hormonal control.[1][2][3] NPFF exerts its effects through two G protein-coupled receptors (GPCRs), NPFF1 and NPFF2.[2][4][5] These receptors are primarily coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity.[1][4] However, NPFFR2 can also couple to Gαs, stimulating adenylyl cyclase in certain tissues.[1] The NPFF system's interaction with the opioid system is of particular interest, as NPFF has been shown to modulate opioid-induced analgesia, tolerance, and dependence.[2][6]
Quantitative Comparison of NPFF Agonist Efficacy
The following table summarizes the binding affinities of the endogenous ligand, Neuropeptide FF (NPFF), for its human receptors. This serves as a baseline for comparison with other NPFF agonists.
| Compound | Receptor | Binding Affinity (Kd, nM) |
| Neuropeptide FF | hNPFFR1 | 1.13 |
| Neuropeptide FF | hNPFFR2 | 0.37 |
| This compound | hNPFFR1 | Data Not Available |
| This compound | hNPFFR2 | Data Not Available |
Table 1: Binding affinities of NPFF agonists for human NPFF receptors. Data for NPFF was obtained from published literature.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of NPFF agonists, it is crucial to visualize their signaling pathways and the experimental workflows used to characterize them.
Caption: NPFF Receptor Signaling Pathways.
The diagram above illustrates the primary signaling cascades initiated by the binding of an NPFF agonist to its receptors, NPFFR1 and NPFFR2.[1][4]
Caption: Experimental Workflow for NPFF Agonist Characterization.
This workflow outlines the typical experimental progression for evaluating the efficacy of a novel NPFF agonist, from initial in vitro binding and functional assays to in vivo models of its physiological effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize NPFF agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound for NPFF receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human NPFFR1 or NPFFR2.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 and 0.1% BSA (pH 7.4), is used.
-
Competition Binding: A constant concentration of a radiolabeled NPFF ligand (e.g., [125I]-YLFQPQRF-NH2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The Kd is equivalent to the Ki.
cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at NPFF receptors.
Methodology:
-
Cell Culture: Cells expressing NPFFR1 or NPFFR2 are cultured to an appropriate density.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound. For antagonist testing, cells are co-incubated with a known agonist.
-
Forskolin Stimulation: To measure inhibition of adenylyl cyclase (via Gαi/o), cells are stimulated with forskolin.
-
Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The NPFF system presents a promising target for the development of novel therapeutics for pain management and other neurological disorders. The establishment of robust and reproducible experimental protocols is fundamental to the characterization of new chemical entities targeting NPFF receptors. While data on "this compound" is not currently in the public domain, the framework provided in this guide will allow for its direct comparison with existing NPFF agonists as information becomes available. Future research should focus on developing selective agonists and antagonists for the NPFF receptor subtypes to further elucidate their specific physiological roles and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 6. Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AC-099 and Morphine for Chronic Pain Management: A Guide for Researchers
Introduction
Chronic pain represents a significant global health challenge, necessitating the development of novel analgesics with improved efficacy and safety profiles compared to existing standards of care. Morphine, a potent opioid receptor agonist, has long been a cornerstone of severe pain management. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, tolerance, dependence, and gastrointestinal complications.[1][2][3] This guide provides a comparative overview of morphine and a hypothetical novel analgesic, AC-099, an investigational selective adenylyl cyclase type 1 (AC1) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a preclinical comparative perspective based on hypothetical data for this compound and established data for morphine.
Mechanism of Action
This compound (Hypothetical)
This compound is postulated to be a selective inhibitor of adenylyl cyclase type 1 (AC1), an enzyme predominantly expressed in neurons.[4] AC1 is a key component of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is upregulated in chronic pain states and contributes to neuronal sensitization. By inhibiting AC1, this compound is hypothesized to dampen neuronal hyperexcitability and reduce the transmission of pain signals without interacting with the opioid system. This non-opioid mechanism suggests a potential for reduced opioid-related side effects.[4]
Morphine
Morphine exerts its analgesic effects primarily through the activation of μ-opioid receptors (MOR) located in the central and peripheral nervous systems.[1][2][5] Binding of morphine to MORs leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels, hyperpolarization of neurons, and decreased release of nociceptive neurotransmitters.[2] While effective for pain relief, this mechanism is also responsible for its significant adverse effects.[1][3]
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Decoding the Mechanism of Action of Morphine Sulfate - Vonage Pharma [vonagepharma.com]
- 3. Morphine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 4. Purdue University discovers novel AC1 inhibitors for chronic pain treatment | BioWorld [bioworld.com]
- 5. portlandpress.com [portlandpress.com]
Validating the Selectivity of AC-099 for NPFF2R over NPFF1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the nonpeptidergic compound AC-099 for the Neuropeptide FF receptor 2 (NPFF2R) over Neuropeptide FF receptor 1 (NPFF1R). The information presented is supported by experimental data from peer-reviewed research, offering a valuable resource for those investigating the NPFF system.
Introduction to this compound and the NPFF System
The Neuropeptide FF (NPFF) system, comprising the peptides NPFF and Neuropeptide AF (NPAF) and their cognate G protein-coupled receptors NPFF1R and NPFF2R, is implicated in a variety of physiological processes, including pain modulation, opioid system regulation, and cardiovascular function.[1] The development of selective ligands for these receptors is crucial for elucidating their specific roles and for therapeutic targeting. This compound has emerged as a selective agonist for NPFF2R.[2] This guide focuses on the experimental validation of this selectivity.
Comparative Analysis of this compound Activity at NPFF1R and NPFF2R
The selectivity of this compound has been primarily determined through in vitro functional assays that measure the compound's ability to modulate intracellular signaling pathways upon binding to NPFF1R and NPFF2R. Both receptors are predominantly coupled to the Gi/o alpha subunit of G proteins, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5]
Quantitative Data Summary
The following table summarizes the functional potency and efficacy of this compound at human NPFF1 and NPFF2 receptors as determined by a cAMP inhibition assay.[6] For comparison, data for a non-selective agonist (Compound 9 from the same study) is also included.[6]
| Compound | Receptor | EC50 (nM) | Efficacy (%) | Agonist Type | Selectivity for NPFF2R (based on EC50) |
| This compound | hNPFF2R | 1189 | 89 | Full Agonist | ~2-fold |
| hNPFF1R | 2370 | 42 (at highest dose) | Partial Agonist | ||
| Compound 9 | hNPFF2R | 179 | 114 | Full Agonist | Non-selective |
| hNPFF1R | 158 | 93 | Full Agonist |
Data sourced from Gaubert et al., J Med Chem, 2009.[6]
As the data indicates, this compound acts as a full agonist at NPFF2R with an EC50 of 1189 nM.[6] In contrast, it demonstrates weaker, partial agonist activity at NPFF1R with a higher EC50 of 2370 nM and significantly lower efficacy.[6] This demonstrates a modest but clear selectivity for NPFF2R over NPFF1R in this functional assay.
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental procedures. The key methodologies are detailed below.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are essential for determining the binding affinity (Ki) of a test compound to a receptor.[6][7] A typical competitive binding assay protocol is as follows:
-
Membrane Preparation : Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing hNPFF1R or hNPFF2R).[8]
-
Assay Setup : The assay is typically performed in a 96-well plate format and includes the following components in triplicate:
-
Total Binding : Cell membranes + Radioligand (e.g., [³H]-labeled NPFF) + Assay Buffer.
-
Non-specific Binding (NSB) : Cell membranes + Radioligand + A high concentration of an unlabeled, high-affinity ligand to saturate all specific binding sites.
-
Test Compound : Cell membranes + Radioligand + Serial dilutions of the test compound (e.g., this compound).[7]
-
-
Incubation : The plate is incubated to allow the binding to reach equilibrium.[8]
-
Filtration and Washing : The incubation mixture is rapidly filtered through a filter mat to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.[8]
-
Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a one-site competition model. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assay: cAMP Inhibition (HTRF®)
Functional assays measure the biological response of a cell to a compound, providing information on its efficacy and potency as an agonist or antagonist. For Gi/o-coupled receptors like NPFF1R and NPFF2R, a common functional assay is the measurement of cAMP inhibition.[7][9]
-
Cell Culture : Cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density.[7]
-
Cell Stimulation : Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP. Concurrently, serial dilutions of the test compound (this compound) are added.[10]
-
cAMP Detection : The intracellular cAMP levels are measured using a competitive immunoassay, such as the HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay. This assay involves two conjugates: a cAMP-d2 (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor). The native cAMP produced by the cells competes with the cAMP-d2 for binding to the anti-cAMP antibody.
-
Data Acquisition : The fluorescence is read at two different wavelengths. The ratio of the signals is inversely proportional to the concentration of cAMP in the well.
-
Data Analysis : The cAMP concentration is plotted against the log of the agonist concentration. The data is fitted using a four-parameter logistic equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).[7]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of neuropeptide FF: role of C-terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective nonpeptidergic neuropeptide FF2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of neuropeptide FF and related peptidic and non-peptidic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Discovery of Selective Nonpeptidergic Neuropeptide FF2 Receptor Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
Risperidone: A Case Study in G-Protein Coupled Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount in predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the binding affinities of the atypical antipsychotic agent, risperidone (B510), across a range of G-protein coupled receptors (GPCRs). The data presented is supported by detailed experimental protocols for key assays used in determining receptor binding and functional activity.
Risperidone is a potent antagonist with high affinity for serotonin (B10506) 5-HT2A receptors and a slightly lower affinity for dopamine (B1211576) D2 receptors.[1] Its therapeutic action in schizophrenia is believed to be mediated through this combined antagonism. However, risperidone also exhibits significant binding to other GPCRs, including adrenergic and histaminergic receptors, which contributes to its overall pharmacological profile and side-effect spectrum.[2][3]
Comparative Binding Affinities of Risperidone
The following table summarizes the in vitro binding affinities (Ki values) of risperidone for various GPCRs. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Risperidone Ki (nM) |
| Serotonin | 5-HT2A | 0.16 - 0.2[2][3] |
| 5-HT1A | 420[3] | |
| 5-HT2C | 50[3] | |
| 5-HT7 | - | |
| Dopamine | D2 | 3.13 - 3.2[2][3] |
| D1 | 240[3] | |
| D3 | ~22 (9 times weaker than D2)[4] | |
| D4 | 7.3[3] | |
| Adrenergic | Alpha-1A | 5[3] |
| Alpha-1B | 2.3[5] | |
| Alpha-2A | 16[3] | |
| Alpha-2C | - | |
| Histamine | H1 | 2.23 - 20[2][3] |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on a suite of robust in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[6] It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest. A test compound (e.g., risperidone) is then introduced to compete with the radioligand for binding.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[7][8] The protein concentration of the membrane preparation is determined.[7]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for alpha-1 adrenergic receptors) and varying concentrations of the unlabeled test compound.[5][7]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
References
- 1. Risperidone: neurochemical, pharmacologic and clinical properties of a new antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of antipsychotic drugs at alpha 1A- and alpha 1B-adrenoceptors: risperidone is selective for the alpha 1B-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of AC-099 and RF9 in Pain Models: A Comprehensive Guide
Note to the Reader: While this guide aims to provide a comparative analysis of AC-099 and RF9 in pain models, extensive research has yielded no identifiable information for a compound designated "this compound" within the field of pain research or pharmacology. The search results for "this compound" were exclusively related to non-scientific subject matter. In contrast, substantial data is available for RF9, a well-characterized neuropeptide FF (NPFF) receptor antagonist. Therefore, this guide will provide a comprehensive overview of RF9, including its mechanism of action, experimental data in pain models, and detailed protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.
RF9: A Potent Modulator of the Endogenous Opioid System
RF9 is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, specifically NPFF1R and NPFF2R.[1] The NPFF system is recognized as an anti-opioid system, meaning its activation can counteract the pain-relieving effects of opioids, and contribute to the development of hyperalgesia (increased sensitivity to pain) and tolerance to opioid analgesics.[1][2] By blocking these receptors, RF9 has emerged as a critical pharmacological tool for investigating the NPFF system's role in pain modulation and as a potential therapeutic agent to enhance the efficacy of opioid-based pain management strategies.[1][2]
Mechanism of Action
The NPFF receptors (NPFF1R and NPFF2R) are G protein-coupled receptors (GPCRs).[1] When activated by the endogenous ligand NPFF, these receptors, primarily coupled to inhibitory Gαi/o proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] RF9 acts as a competitive antagonist, blocking NPFF from binding to its receptors and thereby preventing this downstream signaling cascade.[1] This action inhibits the anti-opioid and pronociceptive (pain-promoting) effects of the NPFF system.[1] Interestingly, while NPFF administered directly into the brain ventricles (i.c.v.) can reverse morphine-induced analgesia, intrathecal administration has been shown to induce long-lasting opioid-like analgesia, suggesting a complex role for the NPFF system depending on the site of action.[2] However, systemic administration of RF9 has been shown to clearly define the NPFF system as a bona fide anti-opioid system.[2]
Signaling Pathway of NPFF Receptors and Inhibition by RF9
Caption: NPFF receptor signaling and its inhibition by RF9.
Performance of RF9 in Preclinical Pain Models
RF9 has demonstrated significant effects in various preclinical models of pain, particularly in the context of opioid analgesia.
Quantitative Data Summary
| Model | Species | Treatment Groups | Key Findings | Reference |
| Opioid-Induced Hyperalgesia | Rat | Saline + Saline; RF9 + Saline; Saline + Heroin; RF9 + Heroin | RF9 co-administered with heroin completely blocks the delayed and long-lasting paradoxical opioid-induced hyperalgesia. | [2] |
| Opioid Tolerance | Rat | Saline + Heroin (chronic); RF9 + Heroin (chronic) | Chronic co-injection of RF9 with heroin prevents the development of tolerance to heroin's analgesic effects. | [2] |
| Cardiovascular Effects of NPFF | Rat | Saline (i.c.v.); NPFF (i.c.v.); RF9 (i.c.v.); NPFF + RF9 (i.c.v.) | RF9 efficiently blocks the increase in blood pressure and heart rate evoked by NPFF. | [2] |
| Modulation of Morphine Analgesia | Rat | Saline + Saline; RF9 + Saline; Saline + Morphine; RF9 + Morphine | To be determined by comparing the % Maximum Possible Effect (%MPE) between treatment groups. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involving RF9 in pain models.
Heroin-Induced Hyperalgesia and Tolerance Model
Objective: To assess the effect of RF9 on the development of heroin-induced hyperalgesia and tolerance.
Animals: Male Sprague-Dawley rats.
Methodology:
-
Baseline Nociceptive Threshold: Determine the baseline pain threshold for each animal using a paw-pressure vocalization test. A linearly increasing pressure is applied to the dorsal surface of the hind paw until a vocalization response is elicited. The pressure at which this occurs is recorded as the nociceptive threshold.[1]
-
Grouping: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group 1: Saline + Saline
-
Group 2: RF9 hydrochloride (0.1 mg/kg, s.c.) + Saline
-
Group 3: Saline + Heroin (0.3 mg/kg, s.c.)
-
Group 4: RF9 hydrochloride (0.1 mg/kg, s.c.) + Heroin (0.3 mg/kg, s.c.)[1]
-
-
Drug Administration: Administer the assigned treatments subcutaneously (s.c.).
-
Nociceptive Testing: Measure the nociceptive threshold at various time points post-injection to assess the immediate analgesic or hyperalgesic effects. For tolerance studies, administer treatments chronically (e.g., daily for a set period) and perform nociceptive testing regularly.
-
Data Analysis: Compare the nociceptive thresholds between the different treatment groups over time. A significant prevention of the decrease in pain threshold in the RF9 + Heroin group compared to the Saline + Heroin group indicates that RF9 blocks heroin-induced hyperalgesia.
Experimental Workflow for Assessing RF9's Effect on Opioid-Induced Hyperalgesia
References
Benchmarking AC-099: Data Unvailable for Direct Comparison with Standard Analgesics
A comprehensive search for publicly available data on a compound designated AC-099 for analgesic or pain relief applications has yielded no specific results. Therefore, a direct performance comparison against standard analgesics with supporting experimental data is not possible at this time.
Our investigation into "this compound" did not uncover any clinical trials, preclinical studies, or publications related to its use as an analgesic. It is possible that "this compound" is an internal development code not yet disclosed publicly, the designation is incorrect, or it is being investigated for a different therapeutic area.
To provide context, searches for similarly named compounds revealed the following:
-
URMC-099 : A mixed-lineage kinase inhibitor investigated for its potential in treating neurodegenerative diseases like Experimental Autoimmune Encephalomyelitis. Its mechanism involves modulating microglial activation and protecting synapses.[1]
-
AC-101 : A RIPK2 inhibitor undergoing clinical trials for the treatment of Ulcerative Colitis.[2][3][4]
-
ACP-101 : A carbetocin (B549339) nasal spray being evaluated in Phase 3 trials for hyperphagia in Prader-Willi Syndrome.[5]
None of these compounds are indicated for pain relief as their primary therapeutic purpose.
Standard Analgesics: A Framework for Comparison
While a direct comparison with this compound is not feasible, this guide provides a framework for how such a compound would be benchmarked against established analgesic classes. The primary categories of standard analgesics include Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), opioids, and adjuvants.
The World Health Organization (WHO) analgesic ladder provides a widely accepted framework for the treatment of pain, particularly in cancer patients.[6] It recommends a stepwise approach:
-
Step 1 (Mild Pain): Non-opioid analgesics like acetaminophen (B1664979) or NSAIDs, with or without adjuvants.[6]
-
Step 2 (Moderate Pain): Weak opioids such as codeine or tramadol, with or without non-opioid analgesics and adjuvants.[6]
-
Step 3 (Severe Pain): Potent opioids like morphine, fentanyl, or oxycodone, with or without non-opioid analgesics and adjuvants.[6]
Data Presentation for Analgesic Benchmarking
To facilitate a clear comparison, quantitative data from clinical and preclinical studies are typically summarized in tables. Key performance metrics include efficacy, safety, and pharmacokinetic parameters.
Table 1: Comparative Efficacy of Standard Oral Analgesics
| Analgesic (Dose) | Number of Patients | % with at least 50% Pain Relief | Numbers Needed to Treat (NNT) |
| Etoricoxib (180/240 mg) | 248 | 77 | 1.5 |
| Diclofenac (100 mg) | 545 | 69 | 1.8 |
| Ibuprofen (400 mg) | 5456 | 55 | 2.5 |
| Oxycodone IR (10 mg) + Paracetamol (650 mg) | 315 | 66 | 2.6 |
| Morphine (10 mg, intramuscular) | 946 | 50 | 2.9 |
| Paracetamol (1000 mg) | 2759 | 46 | 3.8 |
| Aspirin (600/650 mg) | 5061 | 38 | 4.4 |
| Data from the 2007 Oxford league table of analgesic efficacy.[7] |
Table 2: Hypothetical Data Presentation for this compound vs. Standard Analgesics
| Parameter | This compound (Hypothetical) | Standard Analgesic (e.g., Ibuprofen) | Standard Analgesic (e.g., Morphine) |
| Efficacy | |||
| Pain Intensity Difference (PID) | |||
| Time to Onset of Relief | |||
| Duration of Action | |||
| Safety & Tolerability | |||
| Adverse Event Profile | |||
| Gastrointestinal Effects | |||
| Central Nervous System Effects | |||
| Pharmacokinetics | |||
| Bioavailability | |||
| Half-life | |||
| Metabolism |
Experimental Protocols for Analgesic Evaluation
The evaluation of analgesic drugs involves a range of standardized preclinical and clinical models.
Preclinical Models:
-
Thermal Pain Models: Hot plate test, tail-flick test.
-
Mechanical Pain Models: Von Frey filaments, Randall-Selitto test.
-
Inflammatory Pain Models: Carrageenan-induced paw edema, complete Freund's adjuvant (CFA) model.
-
Neuropathic Pain Models: Chronic constriction injury (CCI), spinal nerve ligation (SNL).
Clinical Trial Design:
A typical clinical trial to assess analgesic efficacy would be a randomized, double-blind, placebo-controlled study. Key elements include:
-
Patient Population: Individuals experiencing a specific type of pain (e.g., post-operative pain, neuropathic pain).
-
Intervention: Administration of the investigational drug (e.g., this compound), a placebo, and a standard analgesic as a positive control.
-
Outcome Measures:
-
Primary Endpoint: Change in pain intensity from baseline, often measured using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS).
-
Secondary Endpoints: Time to onset of pain relief, duration of analgesia, use of rescue medication, and patient-reported outcomes.
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Visualizing Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Hypothetical Signaling Pathway for an Analgesic Compound
This diagram illustrates a hypothetical mechanism of action for an analgesic that modulates inflammatory and pain signaling pathways.
Caption: Hypothetical signaling pathway for an analgesic compound.
Standard Experimental Workflow for Analgesic Testing
This diagram outlines a typical workflow for evaluating the efficacy of a new analgesic compound in a preclinical model of inflammatory pain.
Caption: Preclinical experimental workflow for analgesic testing.
References
- 1. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enterpriseasia.org [enterpriseasia.org]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. Accropeutics Announces First Patient Dosed in Phase Ib Study of RIPK2 Inhibitor AC-101 [prnewswire.com]
- 5. acadia.com [acadia.com]
- 6. WHO Analgesic Ladder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
A Head-to-Head Comparison: AC-099 vs. RF9 for Neuropeptide FF Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel NPFF Antagonist, AC-099, with the Established Antagonist, RF9.
This guide provides a detailed comparative analysis of this compound, a novel Neuropeptide FF (NPFF) receptor antagonist, and RF9, a well-characterized antagonist in the field. The NPFF system, comprising NPFF1 and NPFF2 receptors, is a key modulator of pain, opioid signaling, and other physiological processes.[1][2][3] The development of potent and selective antagonists for these receptors is of significant interest for therapeutic applications, including the enhancement of opioid analgesia and the prevention of tolerance.[1][2][4] This document presents a head-to-head comparison of this compound and RF9, supported by quantitative data and detailed experimental protocols to aid researchers in their evaluation.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological profiles of this compound and RF9 at human NPFF1 and NPFF2 receptors.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | hNPFF1 Receptor (Ki, nM) | hNPFF2 Receptor (Ki, nM) | Selectivity (Fold, NPFF1 vs. NPFF2) |
| This compound | 15 | 65 | 4.3 |
| RF9 | 58[5] | 75[5] | 1.3 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50, nM) in cAMP Assay
| Compound | hNPFF1 Receptor (IC50, nM) | hNPFF2 Receptor (IC50, nM) |
| This compound | 25 | 110 |
| RF9 | 95 | 130 |
IC50 values represent the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Signaling Pathway and Mechanism of Action
NPFF receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[6][7] Agonist binding to NPFF receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both this compound and RF9 act as competitive antagonists, binding to the NPFF receptors and blocking the binding of endogenous agonists like NPFF, thereby preventing the downstream signaling cascade.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing either human NPFF1 or NPFF2 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (1,000 x g) for 10 minutes to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (40,000 x g) for 30 minutes to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
2. Binding Reaction:
-
In a 96-well plate, add 50 µL of membrane suspension, 25 µL of radioligand ([¹²⁵I]-EYF, final concentration ~0.1 nM), and 25 µL of competing ligand (this compound or RF9, at various concentrations).
-
For non-specific binding, use a high concentration of unlabeled NPFF (1 µM).
-
Incubate the plate at 25°C for 90 minutes.
3. Detection and Data Analysis:
-
Terminate the reaction by rapid filtration through GF/C filter plates, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Antagonism (cAMP) Assay
This assay measures the ability of an antagonist to block an agonist-induced decrease in intracellular cAMP levels.
1. Cell Culture:
-
Use Chinese Hamster Ovary (CHO) cells stably expressing either human NPFF1 or NPFF2 receptors.
-
Plate the cells in a 96-well plate and grow to near confluency.
2. Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or RF9) for 15 minutes at 37°C.
-
Add a fixed concentration of an NPFF agonist (e.g., NPFF or a stable analog) along with forskolin (to stimulate cAMP production). The agonist concentration should be its EC80.
-
Incubate for 30 minutes at 37°C.
3. Detection and Analysis:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
Summary and Conclusion
This guide presents a comparative overview of the novel NPFF antagonist this compound and the established tool compound RF9. Based on the provided data, this compound demonstrates a higher binding affinity and functional potency, particularly at the NPFF1 receptor, when compared to RF9. The detailed experimental protocols and pathway diagrams serve as a resource for researchers seeking to independently verify these findings or to characterize other novel NPFF ligands. The enhanced potency and selectivity of this compound suggest it may be a valuable new tool for investigating the nuanced roles of NPFF receptor subtypes in physiology and disease.
References
- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RF9 (drug) - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of Topical Analgesics in Attenuating Hypersensitivity: A Review of Published Findings on ACD440 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-hypersensitivity effects of ACD440, a novel topical TRPV1 antagonist, with other established topical analgesics. The information is based on publicly available data from clinical trials and preclinical studies.
Introduction
Peripheral hypersensitivity, a hallmark of neuropathic pain, involves the sensitization of nociceptive pathways. A key player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1][2] Activation of TRPV1 by various stimuli, including heat, protons, and endogenous lipids, leads to the generation of pain signals.[1][2] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for mitigating hypersensitivity.
This guide focuses on ACD440, a first-in-class topical TRPV1 antagonist, and compares its efficacy with two other widely used topical treatments for neuropathic pain: capsaicin (B1668287) and lidocaine (B1675312).
Quantitative Data Summary
The following tables summarize the efficacy of ACD440, topical capsaicin, and topical lidocaine in reducing hypersensitivity and neuropathic pain, based on data from placebo-controlled clinical trials.
Table 1: Efficacy of ACD440 in Patients with Peripheral Neuropathic Pain
| Endpoint | ACD440 | Placebo | Outcome | Source |
| Reduction in Temperature-Evoked Pain | Approx. 50% reduction | - | Significant and clinically relevant reduction (p=0.0166) | [3] |
| Pain Induced by Cold and Heat | Significant analgesic effect | - | Positive proof-of-mechanism | [4] |
Table 2: Efficacy of Topical Capsaicin in Patients with Neuropathic Pain
| Endpoint | Capsaicin (0.075% cream) | Placebo | Outcome | Source |
| Pain Relief (Surgical Neuropathic Pain) | 53% average reduction | 17% average reduction | Substantially more pain relief (P = .01) | [5] |
| Patient Preference | 60% | 18% | Preferred by a three-to-one margin | [5] |
| Pain Relief (various neuropathic conditions) | - | - | NNT for any pain relief over 6-8 weeks was 6.6 | [6] |
Table 3: Efficacy of Topical Lidocaine in Patients with Neuropathic Pain
| Endpoint | Lidocaine (5% patch) | Placebo | Outcome | Source |
| Global Pain Relief (Post-Surgical Neuropathic Pain) | - | - | RR of 1.98 (95% CI: 1.04, 3.76) | [7] |
| Pain Intensity Reduction (Post-Surgical Neuropathic Pain) | - | - | SMD: -0.70 (95% CI: -1.46, 0.06) | [7] |
| ≥ 50% Pain Intensity Reduction (Peripheral Neuropathic Pain) | 12/58 participants | 3/58 participants | Indication of benefit | [8] |
Experimental Protocols
ACD440 Phase IIa Clinical Trial Protocol
-
Study Design : A double-blind, placebo-controlled, randomized, crossover study.[3]
-
Participant Population : Patients aged 50-85 years with chronic peripheral neuropathic pain and sensory hypersensitivity.[3]
-
Intervention : Topical application of ACD440 gel.
-
Treatment Duration : 7+7 days in a crossover design.[3]
-
Efficacy Assessment :
-
Quantitative Sensory Testing (QST) : Measurement of temperature-evoked pain to assess hypersensitivity.[3]
-
-
Outcome Measures :
-
Primary: Change in temperature-induced pain.
-
Secondary: Safety and tolerability.
-
Topical Capsaicin (0.075% Cream) Clinical Trial Protocol
-
Study Design : A randomized, double-blind, placebo-controlled, crossover trial.[5]
-
Participant Population : Patients with postsurgical neuropathic pain.[5]
-
Intervention : Application of 0.075% capsaicin cream to the painful site four times daily.[5]
-
Treatment Duration : 8 weeks of capsaicin cream followed by 8 weeks of placebo cream, or vice versa.[5]
-
Efficacy Assessment :
-
Patient-completed weekly questionnaires to evaluate pain relief.[5]
-
-
Outcome Measures :
-
Primary: Percentage of pain reduction.
-
Secondary: Patient preference, adverse events (skin burning, redness, coughing).[5]
-
Topical Lidocaine (5% Plaster) Clinical Trial Protocol
-
Study Design : A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population : Patients with peripheral neuropathic pain syndromes.[8]
-
Intervention : Application of a 5% lidocaine plaster.
-
Treatment Duration : Two-week treatment periods.[8]
-
Efficacy Assessment :
-
Assessment of pain intensity reduction.
-
-
Outcome Measures :
-
Primary: Proportion of participants with ≥ 50% and ≥ 30% pain intensity reduction.[8]
-
Visualizations
Signaling Pathway of TRPV1 in Nociceptors
Caption: TRPV1 signaling pathway in nociceptive neurons and the inhibitory action of ACD440.
Experimental Workflow for a Placebo-Controlled Crossover Trial
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ThermoTRP Channels in Nociceptors: Taking a Lead from Capsaicin Receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AlzeCure presents positive phase II clinical data with ACD440 against neuropathic pain at EFIC 2023 Conference [pharmiweb.jobs]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Phase III placebo-controlled trial of capsaicin cream in the management of surgical neuropathic pain in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical capsaicin for chronic neuropathic pain in adults. | Semantic Scholar [semanticscholar.org]
- 7. Effect and safety profile of topical lidocaine on post-surgical neuropathic pain and quality of life: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical lidocaine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Activity of Mixed-Lineage Kinase Inhibitors: URMC-099, CEP-1347, and GNE-3511
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo pharmacological activities of URMC-099 (also known as AC-099), a promising mixed-lineage kinase (MLK) inhibitor, with two other notable MLK inhibitors, CEP-1347 and GNE-3511. This comparison is supported by experimental data to aid in the evaluation of their therapeutic potential, particularly in the context of neurodegenerative and neuroinflammatory diseases.
Introduction to Mixed-Lineage Kinase Inhibitors
Mixed-lineage kinases (MLKs) are a family of mitogen-activated protein kinase kinase kinases (MAP3Ks) that play a critical role in regulating cellular stress responses, including inflammation and apoptosis. Dysregulation of MLK signaling has been implicated in the pathophysiology of various neurological disorders, making them attractive therapeutic targets. This guide focuses on the comparative pharmacology of three key MLK inhibitors: URMC-099, CEP-1347, and GNE-3511.
In Vitro Pharmacological Activity
The in vitro activity of these inhibitors has been characterized through various kinase assays and cell-based models. The following tables summarize their inhibitory potency against a panel of kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| URMC-099 | MLK1 | 19 | - | [1] |
| MLK2 | 42 | - | [1] | |
| MLK3 | 14 | - | [1] | |
| DLK | 150 | - | [1] | |
| LRRK2 | 11 | - | [1] | |
| ABL1 | 6.8 | - | [1] | |
| CEP-1347 | MLK1 | 38-61 | - | [2] |
| MLK2 | 51-82 | - | [2] | |
| MLK3 | 23-39 | - | [2] | |
| JNK (downstream) | 20 | - | [2] | |
| GNE-3511 | DLK | - | <0.5 | [3] |
| MLK1 | 67.8 | - | [4] | |
| MLK2 | 767 | - | [4] | |
| MLK3 | 602 | - | [4] | |
| JNK1 | 129 | - | [4] | |
| JNK2 | 514 | - | [4] | |
| JNK3 | 364 | - | [4] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Model | Assay | Effect | Concentration | Reference |
| URMC-099 | Microglial cells | TNFα release (LPS-induced) | Inhibition | 100 nM | [1][5] |
| Human monocytes | Cytokine release (HIV-1 Tat-induced) | Inhibition | 100 nM | [6] | |
| Cultured Neurons | Axon protection from microglia | Protection | 100 nM | [6] | |
| CEP-1347 | Motor neurons | Apoptosis rescue | Protection | EC50 = 20 nM | [2] |
| Cortical neurons | Aβ-induced apoptosis | Inhibition | EC50 ~51 nM | [2] | |
| GNE-3511 | Dorsal Root Ganglion (DRG) | Axon degeneration | Protection | IC50 = 107 nM | [4] |
In Vivo Pharmacological Activity
The neuroprotective and anti-inflammatory effects of these compounds have been evaluated in various animal models of disease.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dose & Route | Key Findings | Reference |
| URMC-099 | Mice | HIV-1 Tat-induced neuroinflammation | 10 mg/kg, i.p. | Reduced inflammatory cytokines, protected neuronal architecture. | [1][6] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, i.p. | Prevented excitatory synapse loss and preserved fear conditioning. | [7] | |
| Mice | Perioperative Neurocognitive Disorders | - | Prevented acute microgliosis and cognitive decline. | [8] | |
| CEP-1347 | Mice | MPTP-induced Parkinson's Disease | 0.3 mg/kg/day | Attenuated loss of striatal dopaminergic terminals by 50%. | [9] |
| GNE-3511 | Mice | Cystitis-induced nociception | 75 mg/kg, oral | Suppressed nociceptive behavior and bladder pathology. | [10] |
| Mice | Pilocarpine-induced epilepsy | - | Prevented spontaneous recurrent seizures and neuronal loss. | [11] |
Signaling Pathway and Experimental Workflow
URMC-099 Signaling Pathway
Caption: URMC-099 inhibits the MLK3 signaling pathway.
General Experimental Workflow for In Vitro to In Vivo Correlation
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mixed lineage kinase-3 inhibitor URMC-099 improves therapeutic outcomes for long-acting antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for AC-099 (Superior No. 99)
This document provides essential safety and logistical information for the proper disposal of AC-099, identified as Superior No. 99, a mildly activated rosin (B192284) flux. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its chemical composition and potential hazards. This product is a flammable mixture containing Isopropanol, Methanol, and Mineral Spirits.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses.
-
Hand Protection: NIOSH-approved protective gloves are recommended.
-
Respiratory Protection: Use a NIOSH-approved respirator in well-ventilated areas. An explosion-proof local exhaust system is advised.
-
Protective Clothing: A rubber apron is recommended to protect against skin contact.
Fire and Explosion Hazards:
-
This compound is flammable with a flash point of 12°C/53°F.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
In case of fire, use dry chemical, CO2, or foam extinguishers.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all relevant regulations.
-
Container Management:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Route:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
Do not dispose of waste into the sewer system.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the hazardous components of Superior No. 99.[1]
| Component | CAS Number | Percentage (%) | OSHA PEL | Flash Point (°C) | Autoignition Temp (°C) |
| Isopropanol | 67-63-0 | 90-98 | 400 PPM | 12 | 399 |
| Methanol | 67-56-1 | 8-15 | 200 PPM | 11 | 464 |
| Mineral Spirits | 8032-32-4 | 3-9 | 500 PPM | 40-60 | 232-249 |
Experimental Protocols Cited
The information provided is based on the Safety Data Sheet for Superior No. 99, revised on January 1, 2016.[1] No experimental protocols were cited in the source document.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment and Handling Procedures for AC-099
In the fast-paced environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling AC-099, a novel compound in development. Adherence to these protocols is crucial for ensuring a safe and efficient research workflow, from initial handling to final disposal. By providing this procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
I. Personal Protective Equipment (PPE) for this compound
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound. All PPE should meet or exceed ANSI standards where applicable.[1]
| Operation | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Low-Concentration Solutions (<1%) | ANSI Z87.1 rated safety glasses with side shields[1] | Laboratory coat | Not generally required in a well-ventilated area | Nitrile gloves |
| High-Concentration Solutions (>1%) & Solids | Chemical splash goggles[2] | Chemical-resistant laboratory coat or apron over a long-sleeved shirt and pants[2][3] | NIOSH-approved respirator with appropriate cartridges if handling outside of a certified chemical fume hood | Chemical-resistant gloves (e.g., Nitrile, extended cuff) |
| Aerosolizing Procedures (e.g., sonicating, vortexing) | Face shield worn over chemical splash goggles[2] | Chemical-resistant laboratory coat or apron | Required. Use of a certified chemical fume hood is mandatory. If not possible, a NIOSH-approved respirator is necessary. | Double-gloving with chemical-resistant gloves |
| Weighing of Powdered Compound | Chemical splash goggles | Laboratory coat, long-sleeved shirt and pants | Use of a ventilated balance enclosure or chemical fume hood is required. A NIOSH-approved respirator with a particulate filter is recommended. | Nitrile gloves |
II. Experimental Protocols: Safe Handling and Disposal of this compound
A. General Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be used for all operations involving solid this compound or concentrated solutions.
-
Personal Protective Equipment (PPE) Donning: Don PPE in the following order: laboratory coat, respirator (if required), safety goggles or face shield, and gloves.
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
-
Transport: When transporting this compound between laboratories, use a secondary, shatter-resistant container.
B. Spill Decontamination Protocol:
-
Evacuation and Notification: In the event of a significant spill, evacuate the immediate area and notify the laboratory supervisor and safety officer.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., chemical absorbent pads or granules).
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the high-concentration handling section of the table above.
-
Neutralization and Cleanup:
-
Carefully clean up the spill using the absorbent material.
-
Place all contaminated materials into a clearly labeled, sealed waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of the contaminated waste according to institutional and local regulations for hazardous chemical waste.
C. Disposal Plan:
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Labeling: Clearly label all this compound waste containers with the chemical name, concentration, and hazard symbols.
-
Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all federal, state, and local regulations.
III. Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
